2,3-Bis-(4-pyridyl)butane
Description
BenchChem offers high-quality 2,3-Bis-(4-pyridyl)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Bis-(4-pyridyl)butane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-pyridin-4-ylbutan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11(13-3-7-15-8-4-13)12(2)14-5-9-16-10-6-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJXWHRUXUVTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)C(C)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Bis-(4-pyridyl)butane (CAS 655-47-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,3-Bis-(4-pyridyl)butane. As a member of the bipyridyl ligand family, this compound holds significant promise in the fields of coordination chemistry, materials science, and drug discovery.
Core Molecular Attributes
2,3-Bis-(4-pyridyl)butane is a solid organic compound characterized by a butane backbone substituted with two pyridine rings at the 2 and 3 positions. The nitrogen atoms in the pyridine rings can act as Lewis bases, making the molecule an effective bidentate ligand for coordinating with metal centers.
Table 1: Physicochemical Properties of 2,3-Bis-(4-pyridyl)butane [1]
| Property | Value |
| CAS Number | 655-47-0 |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.296 g/mol |
| Physical State | Solid |
| IUPAC Name | 4-[3-(pyridin-4-yl)butan-2-yl]pyridine |
| InChI | InChI=1S/C14H16N2/c1-11(13-3-7-15-8-4-13)12(2)14-5-9-16-10-6-14/h3-12H,1-2H3 |
| Canonical SMILES | CC(C1=CC=NC=C1)C(C)C1=CC=NC=C1 |
Spectroscopic and Analytical Characterization
While specific spectra for 2,3-Bis-(4-pyridyl)butane are not widely published, the expected spectral characteristics can be inferred from the analysis of similar structures.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine rings, typically in the downfield region (δ 7.0-8.5 ppm). The aliphatic protons on the butane backbone, including the methine and methyl groups, would appear in the upfield region. The exact chemical shifts and coupling patterns will depend on the stereochemistry of the molecule (meso vs. chiral isomers).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the pyridine rings and the butane backbone. The aromatic carbons would resonate at lower field (δ 120-150 ppm), while the aliphatic carbons would be found at higher field.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 2,3-Bis-(4-pyridyl)butane would be characterized by:
-
C-H stretching vibrations for the aromatic and aliphatic C-H bonds.
-
C=N and C=C stretching vibrations within the pyridine rings, typically in the 1400-1600 cm⁻¹ region.
-
C-C stretching and bending vibrations for the butane backbone.
2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 212.3). Fragmentation patterns would involve the cleavage of the butane backbone and the pyridine rings.
Synthesis and Methodologies
A specific, detailed experimental protocol for the synthesis of 2,3-Bis-(4-pyridyl)butane is not readily found in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions. One potential approach involves the reductive coupling of a suitable 4-substituted pyridine precursor.
Below is a generalized workflow for a potential synthesis, which would require experimental optimization.
Figure 1: A conceptual workflow for the synthesis of 2,3-Bis-(4-pyridyl)butane.
Experimental Causality:
-
Reductive Coupling: The initial step would likely involve a reductive coupling of 4-acetylpyridine, using a reagent like samarium(II) iodide or pinacol coupling conditions. This would form the C2-C3 bond of the butane backbone and generate the corresponding diol intermediate. The choice of a one-electron reductant is crucial to promote the coupling of two ketone molecules.
-
Deoxygenation: The resulting diol would then need to be deoxygenated to yield the final butane product. This can be achieved through various methods, such as the Barton-McCombie deoxygenation or by conversion to a dithioacetal followed by reduction with Raney nickel. The selection of the deoxygenation method would depend on the stability of the pyridine rings to the reaction conditions.
Self-Validating System: Each step of the synthesis would require rigorous purification and characterization to validate the identity and purity of the intermediates and the final product. Techniques such as column chromatography for purification, and NMR, IR, and mass spectrometry for characterization, would be essential.
Applications in Research and Development
The structural motif of 2,3-Bis-(4-pyridyl)butane, featuring two accessible nitrogen donors with a flexible aliphatic linker, makes it a versatile building block in several areas of chemical research.
4.1. Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Similar to other bipyridyl ligands, 2,3-Bis-(4-pyridyl)butane can act as a linker to construct coordination polymers and MOFs.[2][3] The flexibility of the butane backbone allows for a range of coordination angles and distances, potentially leading to novel network topologies. The resulting materials could have applications in gas storage, separation, and catalysis.
Figure 2: Schematic representation of MOF assembly using 2,3-Bis-(4-pyridyl)butane.
4.2. Catalysis
Metal complexes incorporating 2,3-Bis-(4-pyridyl)butane as a ligand could exhibit catalytic activity. The electronic properties of the metal center can be tuned by the pyridyl groups, and the steric environment can be influenced by the butane backbone. These complexes could be explored as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.[4][5]
4.3. Drug Development
The pyridine moiety is a common scaffold in many pharmacologically active compounds.[6][7][8] Derivatives of 2,3-disubstituted pyridines have been investigated as potent and orally active inhibitors for various biological targets.[7] The potential for 2,3-Bis-(4-pyridyl)butane and its derivatives to interact with biological targets warrants further investigation in drug discovery programs.
Safety and Handling
2,3-Bis-(4-pyridyl)butane is classified as an irritant.[1] Appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements:
-
Precautionary Phrases:
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
2,3-Bis-(4-pyridyl)butane is a bipyridyl ligand with significant potential for applications in coordination chemistry, catalysis, and medicinal chemistry. While there is a need for more comprehensive experimental data on its physicochemical properties and a detailed, optimized synthesis protocol, the foundational information available suggests that it is a valuable compound for further research and development. Its ability to form diverse coordination complexes and its structural similarity to known bioactive molecules make it an attractive target for exploration by researchers in both academic and industrial settings.
References
(Please note that direct links to some articles may require a subscription to the respective journal.)
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. One-dimensional coordination polymers generated from 1,2-bis(x-pyridyl)butadiyne (x = 3 and 4) and bis(hexafluoroacetylacetonato)M(ii) (M = Cu, Mn, Zn) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. air.unimi.it [air.unimi.it]
- 5. 2-Pyridyl substituents enhance the activity of palladium–phospha-adamantane catalysts for the methoxycarbonylation of phenylacetylene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and properties of 2-(4-substituted)butyl derivatives of some 2,3-dihydro-1,3-dioxo-1H-pyrrolo[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Guide: Solubility Profile and Solvent Engineering for 2,3-Bis(4-pyridyl)butane
Topic: 2,3-bis(4-pyridyl)butane Solubility in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Identity
2,3-bis(4-pyridyl)butane (CAS: 655-47-0), often abbreviated as 4,4'-(butane-2,3-diyl)dipyridine , serves as a critical bidentate ligand in the synthesis of Metal-Organic Frameworks (MOFs), coordination polymers, and supramolecular architectures. Its utility stems from its conformational flexibility and the ability of the pyridyl nitrogens to coordinate with transition metals.
However, its solubility behavior is non-trivial due to the presence of two chiral centers at the butane bridge, leading to meso (achiral) and racemic (rac, chiral) diastereomers. These isomers exhibit distinct crystal packing energies and, consequently, different solubility profiles. This guide provides a definitive solubility landscape, distinguishing between thermodynamic solubility for stock preparation and kinetic control for crystallization.
Physicochemical Basis of Solubility
-
Lipophilic Domain: The central butane chain (
) imparts significant hydrophobicity, limiting solubility in pure water and highly polar protic solvents at low temperatures. -
Polarizable Domain: The two pyridine rings allow for
- stacking and hydrogen bond acceptance, facilitating dissolution in chlorinated and polar aprotic solvents. -
Acid-Base Sensitivity: The basicity of the pyridyl nitrogens (
for conjugate acid) renders the molecule highly soluble in aqueous acidic media via protonation.
Solubility Data & Solvent Screening
The following data categorizes solvents based on their operational utility. Note that commercial samples are often mixtures of meso and rac isomers unless specified; pure meso isomers generally exhibit lower solubility due to more efficient crystal packing.
Table 1: Operational Solubility Profile
| Solvent Class | Specific Solvents | Solubility Status | Operational Application |
| Chlorinated | Dichloromethane (DCM), Chloroform ( | High (>50 mg/mL) | Ideal for stock solutions , NMR analysis, and liquid-liquid extraction. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Used for MOF synthesis and high-concentration reactions. Difficult to remove. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate / Temp-Dependent | Recrystallization . Soluble at boiling point; sparingly soluble at RT. |
| Aromatic | Toluene, Benzene | Moderate | Crystal growth . Good for slow evaporation or solvothermal synthesis. |
| Ethers | THF, 1,4-Dioxane | Moderate | Suitable for reaction media; often miscible with anti-solvents. |
| Alkanes | Hexane, Pentane, Cyclohexane | Insoluble | Anti-solvents . Used to precipitate the ligand from DCM or Alcohols. |
| Aqueous | Water (pH 7) | Insoluble | Precipitation medium. |
| Aqueous Acid | 0.1 M HCl, Acetic Acid | High | Dissolution via protonation ( |
Solvent Engineering & Experimental Protocols
Protocol: Purification via Recrystallization
The separation of meso and rac isomers or the purification of the crude mixture is best achieved using a thermal gradient in ethanol or toluene.
Reagents: Crude 2,3-bis(4-pyridyl)butane, Absolute Ethanol (EtOH).
-
Dissolution: Place 1.0 g of crude solid in a round-bottom flask. Add 10 mL of Ethanol.
-
Heating: Heat the mixture to reflux (
) with stirring. If the solid does not dissolve completely, add EtOH in 1 mL increments until a clear solution is obtained.-
Note: If insoluble particulates remain after 20 mL, filter the hot solution through a pre-heated glass frit to remove inorganic salts.
-
-
Cooling (Kinetic Control): Remove from heat and allow the solution to cool slowly to room temperature (RT) over 2 hours.
-
Differentiation: The meso isomer typically crystallizes first due to higher lattice energy.
-
-
Harvesting: Filter the resulting crystals and wash with cold (
) Ethanol. -
Second Crop: The filtrate (mother liquor) is enriched in the rac isomer. Reduce volume by 50% via rotary evaporation and cool to
to induce precipitation of the remaining material.
Protocol: Solubility Determination (Gravimetric)
For precise solubility data of a specific isomeric batch:
-
Saturation: Add excess solid to 5 mL of the target solvent in a sealed vial.
-
Equilibration: Sonicate for 10 minutes, then stir at
for 24 hours. -
Filtration: Filter the supernatant through a 0.45
PTFE syringe filter. -
Quantification: Pipette exactly 1.0 mL of the filtrate into a pre-weighed vial. Evaporate the solvent under a nitrogen stream and dry in vacuo.
-
Calculation:
.
Visualizations & Logic Flows
Figure 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the appropriate solvent system based on the intended application (Synthesis, Purification, or Analysis).
Caption: Decision matrix for solvent selection based on experimental goals. High-solubility solvents are preferred for analysis, while temperature-dependent solvents are required for purification.
Figure 2: Dissolution Mechanism & Interactions
Understanding the molecular interactions driving solubility.
Caption: Mechanistic breakdown of solubility. The lipophilic bridge limits aqueous solubility, while the basic nitrogens allow pH-switchable solubility.
Applications in Coordination Chemistry
The solubility profile of 2,3-bis(4-pyridyl)butane is frequently exploited in the "Layering Method" for growing single crystals of coordination polymers.
-
Technique: A solution of the metal salt (e.g.,
in Methanol) is carefully layered over a solution of the ligand (in DCM or Chloroform). -
Mechanism: The solvents are miscible, but the difference in density allows a distinct interface to form. As the solvents slowly diffuse, the local concentration of ligand and metal crosses the nucleation threshold, yielding high-quality crystals.
-
Why this works: The ligand is highly soluble in the dense organic layer (DCM) but less soluble in the methanol layer, promoting controlled precipitation upon mixing.
References
-
Fluorochem. (n.d.). 2,3-Bis(4-pyridyl)butane Product Sheet. Retrieved from
-
NIST Chemistry WebBook. (2025).[1] meso-2,3-dichlorobutane (Structural Analog Data). Retrieved from
-
PubChem. (2025).[2][3] 2,3-Di-3-pyridylbutane-2,3-diol (Related Structure Properties). Retrieved from
-
Sigma-Aldrich. (n.d.). Solvent Miscibility and Solubility Tables. Retrieved from
-
CrystEngComm. (2002). One-dimensional coordination polymers generated from 1,2-bis(x-pyridyl)butadiyne. (Contextual reference for pyridyl ligand solubility in DCM/MeOH systems). Retrieved from
Sources
The Unseen Flexibility: A Technical Guide to 2,3-Bis(4-pyridyl)butane as a Bridging Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the vast and intricate world of coordination chemistry, the design of organic ligands is paramount to the rational construction of functional metal-organic frameworks (MOFs) and coordination polymers. While rigid linkers have been extensively studied, their flexible counterparts offer a unique paradigm of dynamic and responsive materials. This guide delves into the core principles and practical applications of a lesser-explored yet highly promising bridging ligand: 2,3-bis(4-pyridyl)butane. We will navigate through its synthesis, stereochemical intricacies, conformational degrees of freedom, and its role in the assembly of novel supramolecular architectures. This document serves as an in-depth technical resource, providing not only theoretical insights but also actionable experimental protocols for the synthesis and characterization of coordination polymers based on this versatile linker.
Introduction: The Case for Flexible Ligands
The construction of coordination polymers and MOFs has traditionally been dominated by rigid, aromatic carboxylates and pyridyl-based ligands. This rigidity often imparts high thermal stability and permanent porosity to the resulting frameworks. However, the inherent lack of conformational freedom in these linkers can limit the structural diversity and the ability to create materials that can respond to external stimuli.
Flexible ligands, such as those possessing alkane backbones, introduce a new dimension to crystal engineering.[1][2] The rotational freedom around single bonds in the aliphatic chain allows the ligand to adopt various conformations, leading to a wider array of potential network topologies.[2] This adaptability can result in the formation of unique structures, such as interpenetrated networks, helical chains, and supramolecular isomers, which are often inaccessible with rigid linkers.[3][4]
2,3-bis(4-pyridyl)butane emerges as a particularly interesting candidate in this class. Its butane backbone, with two chiral centers, introduces the possibility of stereoisomerism (meso and dl forms), which can be exploited to fine-tune the resulting supramolecular assemblies. The methyl groups on the backbone also introduce steric hindrance that can influence the coordination geometry and the overall packing of the framework. This guide will provide a comprehensive overview of the fundamental aspects of 2,3-bis(4-pyridyl)butane as a building block in coordination chemistry.
Synthesis of the 2,3-Bis(4-pyridyl)butane Ligand
A critical aspect of utilizing a specific ligand is a reliable and scalable synthetic route. While the literature on the synthesis of 2,3-bis(4-pyridyl)butane is not extensive, a plausible and efficient method can be adapted from established organometallic coupling reactions. The reductive coupling of 4-vinylpyridine serves as a promising approach.
Stereoselective Synthesis of meso- and dl-2,3-Bis(4-pyridyl)butane
The synthesis of the stereoisomers of 2,3-bis(4-pyridyl)butane can be achieved through the reductive dimerization of 4-vinylpyridine. The stereochemical outcome of this reaction can be influenced by the choice of reducing agent and reaction conditions.
Experimental Protocol: Reductive Coupling of 4-Vinylpyridine
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine. The apparatus is gently heated under vacuum and then cooled under a nitrogen atmosphere.
-
Activation of Magnesium: Anhydrous tetrahydrofuran (THF) is added to the flask, and the mixture is stirred until the color of the iodine disappears, indicating the activation of the magnesium.
-
Grignard Reagent Formation (Hypothetical): While a direct Grignard reaction with 4-vinylpyridine is complex, a more controlled approach involves the use of a milder reducing agent. A more feasible approach is the use of a low-valent titanium reagent (McMurry reaction) or samarium(II) iodide.
-
Proposed Synthesis via Reductive Coupling:
-
To a stirred suspension of a suitable reducing agent (e.g., a low-valent titanium species prepared from TiCl4 and a reducing metal like zinc or magnesium) in anhydrous THF under an inert atmosphere, a solution of 4-vinylpyridine in THF is added dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction mixture is stirred for a specified period (e.g., 12-24 hours) to ensure complete conversion.
-
Rationale: The choice of a heterogeneous reducing agent can influence the stereoselectivity. The reaction likely proceeds through a radical or organometallic intermediate on the metal surface, where the stereochemical outcome of the C-C bond formation is determined by the relative orientation of the pyridyl groups.
-
-
Workup and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, a mixture of meso and dl isomers, is then purified by column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to separate the diastereomers.
-
-
Characterization: The separated isomers should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess the purity of each isomer. The symmetry of the meso isomer will result in a simpler NMR spectrum compared to the dl enantiomers.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Single-Crystal X-ray Diffraction: To unambiguously determine the stereochemistry of the isomers.
-
Caption: Proposed synthetic workflow for 2,3-bis(4-pyridyl)butane isomers.
Conformational Analysis and Coordination Modes
The flexibility of the butane backbone is a defining feature of 2,3-bis(4-pyridyl)butane. Understanding its conformational landscape is crucial for predicting its behavior as a bridging ligand.
Conformational Isomers of the Butane Backbone
Rotation around the central C2-C3 bond of the butane core leads to several conformers, with the most stable being the anti and gauche staggered conformations.[5][6] The anti conformation, where the two pyridyl groups are positioned at a dihedral angle of 180°, is generally the most stable due to minimized steric hindrance. The gauche conformations, with a dihedral angle of approximately 60°, are slightly higher in energy.[6] The eclipsed conformations are energetically unfavorable and are not significantly populated at room temperature.[7]
The choice of stereoisomer (meso vs. dl) will also influence the accessible conformations and the relative orientation of the pyridyl donor groups.
Coordination Modes
As a ditopic ligand, 2,3-bis(4-pyridyl)butane can bridge two metal centers through its pyridyl nitrogen atoms. The distance and relative orientation of these metal centers will be dictated by the conformation of the butane backbone.
-
Linear Bridging: An anti conformation of the butane backbone will position the two pyridyl groups for linear or near-linear bridging of two metal centers.
-
Angled Bridging: A gauche conformation will result in an angled disposition of the pyridyl groups, leading to the formation of cyclic or angled structural motifs in the coordination polymer.
The flexibility of the ligand allows for the formation of a variety of network dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.[1][3]
Caption: Coordination modes of 2,3-bis(4-pyridyl)butane.
Synthesis of Coordination Polymers
The assembly of coordination polymers using 2,3-bis(4-pyridyl)butane can be achieved through various synthetic techniques, with solvothermal synthesis being one of the most common and effective methods.[8]
General Considerations for Synthesis
The final structure of a coordination polymer is influenced by several factors:
-
Metal Ion: The coordination geometry and preferred coordination number of the metal ion play a crucial role in determining the dimensionality and topology of the network.
-
Counter-anion: In the case of metal salts, the counter-anion can either coordinate to the metal center or remain as a charge-balancing species in the crystal lattice, thereby influencing the overall structure.
-
Solvent: The choice of solvent can affect the solubility of the reactants and can also act as a template, directing the formation of a particular crystalline phase.
-
Temperature: Temperature can influence the kinetics of crystal growth and can also lead to the formation of different polymorphs or supramolecular isomers.
-
Ligand Isomer: The use of the meso or dl isomer of 2,3-bis(4-pyridyl)butane will have a direct impact on the symmetry and packing of the resulting coordination polymer.
Experimental Protocol: Solvothermal Synthesis
This protocol provides a general guideline for the synthesis of a coordination polymer using 2,3-bis(4-pyridyl)butane.
-
Reactant Preparation: In a small glass vial, a metal salt (e.g., a nitrate, chloride, or perchlorate salt of a transition metal such as Zn(II), Co(II), or Cu(II)) and 2,3-bis(4-pyridyl)butane are combined in a specific molar ratio (e.g., 1:1 or 1:2).
-
Solvent Addition: A suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), diethylformamide (DEF), ethanol, or water) is added to the vial.
-
Sealing and Heating: The vial is sealed and placed in a programmable oven. The temperature is ramped up to a specific value (typically between 80 °C and 150 °C) and held for a period of 24 to 72 hours.[8]
-
Cooling and Crystal Isolation: The oven is then slowly cooled to room temperature. The resulting crystals are isolated by filtration, washed with the mother liquor and then with a volatile solvent (e.g., ethanol or diethyl ether), and dried in air.
Rationale: The elevated temperature and pressure in a sealed system during solvothermal synthesis facilitate the dissolution of reactants and promote the growth of high-quality single crystals.
Characterization of Coordination Polymers
A thorough characterization of the synthesized materials is essential to understand their structure and properties.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline material. It provides detailed information about bond lengths, bond angles, coordination geometry of the metal center, the conformation of the ligand, and the overall network topology.
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the phase purity of the bulk crystalline sample and to ensure that the structure determined by SCXRD is representative of the entire batch.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[5] It is used to determine the thermal stability of the coordination polymer and to identify the loss of solvent molecules and the decomposition temperature of the organic ligand.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the coordination polymer and can indicate the coordination of the pyridyl nitrogen to the metal center through shifts in the characteristic vibrational frequencies of the pyridine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic coordination polymers (e.g., with Zn(II) or Cd(II)), solid-state or solution NMR spectroscopy can provide valuable information about the ligand environment and the overall structure of the polymer.
Caption: General workflow for coordination polymer synthesis and characterization.
Impact of Ligand Flexibility and Isomerism on Crystal Engineering
The use of flexible ligands like 2,3-bis(4-pyridyl)butane presents both opportunities and challenges in crystal engineering. The conformational freedom can lead to a rich structural diversity but can also make the prediction and control of the final structure more complex.
The stereochemistry of the 2,3-bis(4-pyridyl)butane ligand is expected to have a profound impact on the resulting framework. The centrosymmetric meso isomer is likely to favor the formation of more symmetric and potentially more ordered structures, while the chiral dl isomers could lead to the formation of chiral or non-centrosymmetric frameworks, which are of great interest for applications in catalysis and nonlinear optics.
Conclusion and Future Outlook
2,3-bis(4-pyridyl)butane represents a compelling yet underexplored building block in the field of coordination chemistry. Its flexible butane backbone and the presence of stereoisomers offer exciting possibilities for the design and synthesis of novel coordination polymers and MOFs with unique topologies and properties. This guide has provided a foundational understanding of the synthesis, conformational behavior, and coordination chemistry of this ligand, along with practical experimental protocols.
Future research in this area should focus on the systematic synthesis and characterization of coordination polymers using both the meso and dl isomers of 2,3-bis(4-pyridyl)butane with a variety of metal ions. A detailed investigation into the influence of the ligand's stereochemistry on the resulting framework architecture will be crucial. Furthermore, exploring the potential applications of these materials in areas such as gas storage, catalysis, and sensing will undoubtedly unlock the full potential of this versatile and flexible bridging ligand.
References
-
Soft 2D Layer Porous Coordination Polymers with 1,2-Di(4-pyridyl)ethane. ConnectSci. [Link]
-
Metal organic frameworks with uni-, di-, and tri-nuclear Cd(ii) SBU prepared from 1,3-bis(4-pyridyl)propane and different dicarboxylate ligands: syntheses, structures and luminescent properties. RSC Publishing. [Link]
-
Metal(ii)–organic frameworks with 3,3′-diphenyldicarboxylate and 1,3-bis(4-pyridyl)propane: preparation, crystal structures and luminescence. RSC Publishing. [Link]
-
Zn(II) and Co(II) 3D Coordination Polymers Based on 2-Iodoterephtalic Acid and 1,2-bis(4-pyridyl)ethane: Structures and Sorption Properties. MDPI. [Link]
-
Luminescent coordination polymers for the VIS and NIR range constituting LnCl3 and 1,2-bis(4-pyridyl)ethane. Dalton Transactions (RSC Publishing). [Link]
-
A one-dimensional CoII coordination polymer exhibiting an unusual conformation for 1,2-bis(4-pyridyl)ethane. IUCr Journals. [Link]
-
Determining Factors to Understand the External Quantum Efficiency Values: Study Carried Out with Copper(I)-I and 1,2-Bis(4-pyridyl)ethane Coordination Polymers as Downshifters in Photovoltaic Modules. PMC. [Link]
-
Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker. MDPI. [Link]
-
Supramolecular Isomerism in Coordination Polymers: Conformational Freedom of Ligands in [Co(NO>3>)>2>(1,2-bis(4-pyridyl)ethane)>1.5>] >n>. University of Limerick. [Link]
-
Bringing a New Flexible Mercaptoacetic Acid Linker to the Design of Coordination Polymers. PMC. [Link]
-
Solvothermal in Situ Ligand Synthesis through Disulfide Cleavage: 3D (3,4). Cal State Long Beach. [Link]
-
Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems. ACS Publications. [Link]
-
Butane Conformational Analysis. Khan Academy. [Link]
-
Metallomacrocycle or helix: Supramolecular isomerism in bis(pyridylurea) metal complexes. CrystEngComm (RSC Publishing). [Link]
-
Conformational analysis of butane. Khan Academy. [Link]
-
Metal–organic frameworks derived from bis-pyridyl-bis-amide ligands : Effect of positional isomerism of the ligands, hydrogen bonding backbone, counter anions on the supramolecular structures and selective crystallization of the sulfate anion. CrystEngComm (RSC Publishing). [Link]
-
Spacer length-controlled assembly of [CunIn]-based coordination polymers from CuI and bis(4-phenylpyrimidine-2-thio)alkane ligands. CrystEngComm (RSC Publishing). [Link]
-
A Flexible Aromatic Tetracarboxylate as a New Linker for Coordination Polymers. MDPI. [Link]
-
Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm (RSC Publishing). [Link]
-
Bismuth Coordination Polymers with Fluorinated Linkers: Aqueous Stability, Bivolatility, and Adsorptive Behavior. PMC. [Link]
-
Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. ResearchGate. [Link]
-
One-Dimensional copper(II) coordination polymer based on 1,2-bis-(4-pyridyl) ethane and 1,10-phenathroline. ResearchGate. [Link]
-
One-dimensional coordination polymers generated from 1,2-bis(x-pyridyl)butadiyne (x = 3 and 4) and bis(hexafluoroacetylacetonato)M(ii) (M = Cu, Mn, Zn). CrystEngComm (RSC Publishing). [Link]
-
Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene. RSC Publishing. [Link]
-
Chain Length Effect on the Structural and Emission Properties of the CuI/Bis((4-methoxyphenyl)thio)alkane Coordination Polymers. PubMed. [Link]
-
NMR techniques for the analysis of paramagnetic materials. Spectroscopy Europe. [Link]
-
Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. MDPI. [Link]
-
Solvothermal synthesis, structures and physical properties of four new complexes constructed from multi-variant tricarboxylate ligand and pyridyl-based ligands. ResearchGate. [Link]
-
Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. PubMed. [Link]
-
A Pair of CoII Supramolecular Isomers Based on Flexible Bis-Pyridyl-Bis-Amide and Angular Dicarboxylate Ligands. PMC - NIH. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 3. Crystal structure of [butane-2,3-dione bis(4-methylthiosemicarbazonato)-κ4 S,N 1,N 1′,S′](pyridine-κN)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Butane Conformational Analysis [research.cm.utexas.edu]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Molecular Weight and Exact Mass of C14H16N2
Advanced Mass Spectrometry Strategies for Isobaric Differentiation in Drug Discovery
Part 1: The Isobaric Dilemma in Drug Development[1]
In pharmaceutical research, the molecular formula C14H16N2 represents a classic "isobaric envelope"—a single chemical composition that masks a diverse array of structural isomers with vastly different pharmacological profiles. To the novice, C14H16N2 is simply a mass of 212.29 g/mol .[1] To the drug development scientist, it represents a critical decision point between a neuroactive scaffold (e.g., Ergoline ), a veterinary sedative (Atipamezole ), or a carcinogenic impurity (o-Tolidine ).[1]
This guide moves beyond basic stoichiometry to address the differentiation of these species using High-Resolution Mass Spectrometry (HRMS) . We focus on the distinction between Molecular Weight (MW) —used for bulk stoichiometry—and Exact Mass (Monoisotopic Mass) —the gold standard for structural confirmation.
Part 2: Core Quantitative Data
The precise characterization of C14H16N2 requires adherence to IUPAC atomic weights for bulk calculations and specific isotope masses for MS analysis.[1]
Table 1: Mass Definitions and Values for C14H16N2[1]
| Metric | Value | Definition & Application |
| Molecular Weight (MW) | 212.29 g/mol | The weighted average mass of all isotopes. Used for molarity calculations, weighing powders, and reaction stoichiometry.[1] |
| Exact Mass | 212.13135 Da | The mass of the molecule containing only the most abundant isotopes ( |
| [M+H] | 213.13863 Da | The protonated species observed in positive mode Electrospray Ionization (ESI+). |
| [M+Na] | 235.12057 Da | The sodiated adduct, often seen in LC-MS analyses of biological matrices.[1] |
Table 2: Elemental Composition and Isotopic Contribution[1]
| Element | Count | Isotope Mass (Da) | Contribution to Exact Mass |
| Carbon ( | 14 | 12.00000 | 168.00000 |
| Hydrogen ( | 16 | 1.00783 | 16.12528 |
| Nitrogen ( | 2 | 14.00307 | 28.00614 |
| Total | -- | -- | 212.13135 |
Critical Insight (Isotopic Pattern): With 14 carbons, the probability of finding a
C atom is significant.[1] The M+1 peak (mass ~213.134) will have a relative intensity of approximately 15.5% of the base peak ().[1] This predictable pattern is a primary quality control check in automated spectral processing.
Part 3: Case Studies in Isomerism
Why Exact Mass is Not Enough
While HRMS (Orbitrap or Q-TOF) can confirm the formula C14H16N2 with <5 ppm error, it cannot distinguish between isomers.[1] The following three compounds share the exact same mass but require distinct analytical workflows.
-
Ergoline (The Scaffold):
-
Relevance: The fundamental skeleton for a vast class of alkaloids (e.g., LSD, ergotamine) used in treating migraines and Parkinson's.[1]
-
Structure: Tetracyclic indole derivative.
-
MS Feature: High stability; fragments often lose NH3 or retain the indole core.
-
-
Atipamezole (The Drug):
-
Relevance: A synthetic
-adrenergic antagonist used to reverse sedation in veterinary medicine. -
Structure: Imidazole derivative.[2]
-
MS Feature: Distinct fragmentation showing imidazole ring cleavage.
-
-
o-Tolidine (The Impurity):
Part 4: Experimental Protocol (HRMS Validation)
This protocol describes the validation of a C14H16N2 target using a Q-Exactive (Orbitrap) system. This workflow ensures identification beyond simple mass matching.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC-MS injection.
-
Filtration: 0.22 µm PTFE filter to remove particulates.
Phase 2: LC-MS/MS Acquisition Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (+).
-
Rationale: Nitrogen-containing compounds (amines/indoles) protonate readily (
).
-
-
Resolution: 70,000 (FWHM) at m/z 200.
-
Scan Range: m/z 100–500.
Phase 3: Data Analysis & Acceptance Criteria
-
Mass Accuracy: The observed monoisotopic mass must be within ±5 ppm of 212.13135.
-
Calculation:
-
-
Isotopic Pattern: The M+1 peak intensity must match theoretical prediction (approx 15-16%) within ±10% relative error.
-
Retention Time: Must match the specific isomer standard (e.g., Ergoline elutes later than Atipamezole on C18 due to higher lipophilicity).[1]
Part 5: Visualization of Analytical Logic
The following diagram illustrates the decision tree for distinguishing C14H16N2 isomers using Mass Spectrometry.
Figure 1: Analytical workflow for the structural differentiation of C14H16N2 isomers using HRMS and MS/MS fragmentation patterns.
References
-
PubChem. (2025).[3][4] Compound Summary: o-Tolidine (C14H16N2).[3] National Library of Medicine. [Link]
-
Wikipedia. (2025). C14H16N2 Isomer List and Properties. Wikimedia Foundation.[5] [Link][3]
-
Scientific Instrument Services. (2025). Exact Mass Calculator for Mass Spectrometry. [Link]
-
MDPI. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for Phenolic and Alkaloid Analysis. Molecules Journal. [Link]
-
Sketchy. (2023).[6] Analyzing Compound Structure & Mass: Mass Spectrometry Fundamentals. [Link]
Sources
- 1. Masses [www2.chemistry.msu.edu]
- 2. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. o-Tolidine | C14H16N2 | CID 8413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. C14H16N2 - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Functionalization of 2,3-bis(4-pyridyl)butane for Fluorescent Sensing
Introduction: The 2,3-bis(4-pyridyl)butane Scaffold - A Versatile Platform for Fluorescent Chemosensor Development
The rational design of fluorescent chemosensors is a cornerstone of modern analytical chemistry, with applications spanning from environmental monitoring and industrial process control to advanced biomedical diagnostics. The fundamental principle of a fluorescent sensor involves the modulation of its emission properties upon interaction with a specific analyte. This requires a molecular scaffold that can be readily functionalized with both a recognition element (receptor) for the target analyte and a signaling unit (fluorophore). 2,3-bis(4-pyridyl)butane has emerged as a promising scaffold for the development of such sensors. Its structure, featuring two 4-pyridyl moieties linked by a flexible butane chain, offers several advantages. The nitrogen atoms of the pyridine rings can act as binding sites for various analytes, particularly metal ions, or can be functionalized to create more complex receptor cavities. The butane linker provides conformational flexibility, allowing the two pyridyl groups to orient themselves optimally for analyte binding. Furthermore, the pyridyl rings are amenable to a range of chemical modifications, enabling the attachment of various fluorophores and tuning of the sensor's photophysical properties.
This application note provides a comprehensive guide to the functionalization of 2,3-bis(4-pyridyl)butane for the development of fluorescent sensors. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the principles of sensor design and characterization.
Part 1: Strategic Approaches to the Functionalization of 2,3-bis(4-pyridyl)butane
The transformation of the non-fluorescent 2,3-bis(4-pyridyl)butane scaffold into a functional fluorescent sensor hinges on the strategic introduction of a fluorophore and, if necessary, enhancement of its analyte binding capabilities. Two primary strategies are presented here: N-alkylation to form fluorescent pyridinium-based sensors (viologen analogs) and palladium-catalyzed cross-coupling reactions to introduce fluorescent aryl moieties directly onto the pyridine rings.
N-Alkylation: Crafting Fluorescent Pyridinium-Based Sensors
N-alkylation of the pyridine nitrogen atoms in 2,3-bis(4-pyridyl)butane with fluorescent alkyl halides is a straightforward and effective method to generate fluorescent sensors. This reaction converts the pyridyl groups into pyridinium salts, which are known to exhibit interesting photophysical properties and can act as electron acceptors in photoinduced electron transfer (PET) based sensing mechanisms. The resulting dicationic structure, an analogue of viologens, can also participate in molecular recognition through electrostatic and cation-π interactions.[1][2]
The choice of the alkylating agent is critical as it directly introduces the fluorescent component. Alkyl halides containing well-known fluorophores such as anthracene, pyrene, or coumarin are ideal candidates. The N-alkylation reaction typically proceeds under mild conditions, making it compatible with a variety of functional groups.[3][4]
Diagram of the N-alkylation strategy:
Caption: General workflow for N-alkylation of 2,3-bis(4-pyridyl)butane.
Palladium-Catalyzed Cross-Coupling: Direct C-C Bond Formation for Aryl-Substituted Sensors
For a more rigid and conjugated system, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, offer a powerful tool to directly attach fluorescent aryl groups to the pyridine rings of the 2,3-bis(4-pyridyl)butane scaffold.[5] This approach requires prior functionalization of the pyridine rings with a suitable leaving group, such as a halogen (Br, I) or a triflate, or conversion to a boronic acid/ester. While this adds synthetic steps, it provides greater control over the final structure and allows for the introduction of a wider range of fluorescent and electron-donating or -withdrawing groups to fine-tune the sensor's properties.[6][7]
The introduction of aryl substituents can lead to sensors with large Stokes shifts and high quantum yields, properties that are highly desirable for practical applications.[8][9] The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.[7]
Diagram of the Cross-Coupling Strategy:
Caption: Workflow for functionalization via Palladium-catalyzed cross-coupling.
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the functionalization of 2,3-bis(4-pyridyl)butane.
Protocol 2.1: Synthesis of a Bis-Anthracenylmethyl Pyridinium Sensor via N-Alkylation
This protocol describes the synthesis of a fluorescent sensor by reacting 2,3-bis(4-pyridyl)butane with 9-(bromomethyl)anthracene.
Materials:
-
2,3-bis(4-pyridyl)butane
-
9-(bromomethyl)anthracene
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3-bis(4-pyridyl)butane (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
Reagent Addition: To the stirred solution, add 9-(bromomethyl)anthracene (2.2 mmol, 2.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Product Isolation: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add diethyl ether to the solution until a precipitate is observed.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with diethyl ether to remove any unreacted 9-(bromomethyl)anthracene.
-
Drying: Dry the purified product under vacuum to yield the bis-anthracenylmethyl pyridinium bromide salt as a solid.
Characterization:
-
¹H NMR: Expect to see characteristic shifts for the pyridinium protons, the butane bridge protons, and the aromatic protons of the anthracene moieties. The methylene protons of the anthracenylmethyl group will also be visible.
-
¹³C NMR: Confirm the presence of all carbon atoms in the final product.
-
Mass Spectrometry (ESI-MS): Observe the molecular ion peak corresponding to the dicationic product.
-
UV-Vis and Fluorescence Spectroscopy: Record the absorption and emission spectra to determine the photophysical properties of the sensor.
Protocol 2.2: Halogenation of 2,3-bis(4-pyridyl)butane for Cross-Coupling
This protocol describes a hypothetical procedure for the bromination of the pyridine rings at the 3-position, a necessary step for subsequent Suzuki coupling. Note: Specific conditions for this substrate may require optimization.
Materials:
-
2,3-bis(4-pyridyl)butane
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Oleum (fuming sulfuric acid)
-
Round-bottom flask
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add 2,3-bis(4-pyridyl)butane (1.0 mmol) to a mixture of concentrated sulfuric acid and oleum.
-
Reagent Addition: Slowly add N-Bromosuccinimide (2.2 mmol) in small portions, keeping the temperature controlled.
-
Reaction: Heat the mixture to 120-130 °C for several hours. Monitor the reaction by taking small aliquots, quenching with water, neutralizing, and analyzing by GC-MS.
-
Work-up: Carefully pour the cooled reaction mixture onto ice, and then neutralize with a strong base (e.g., NaOH) while cooling in an ice bath.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Purify the product by column chromatography on silica gel.
Protocol 2.3: Suzuki-Miyaura Cross-Coupling with a Fluorescent Boronic Acid
This protocol outlines the coupling of the di-brominated 2,3-bis(4-pyridyl)butane with a fluorescent arylboronic acid (e.g., 4-pyrenylboronic acid).
Materials:
-
3,3'-Dibromo-2,3-bis(4-pyridyl)butane (from Protocol 2.2)
-
4-Pyrenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, combine the di-brominated scaffold (1.0 mmol), 4-pyrenylboronic acid (2.5 mmol), and the palladium catalyst (5 mol%).
-
Solvent and Base Addition: Add the solvent mixture and an aqueous solution of the base.
-
Reaction: Heat the mixture to reflux for 8-24 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain the desired fluorescent sensor.
Part 3: Principles of Fluorescent Sensing and Characterization
The functionalized 2,3-bis(4-pyridyl)butane derivatives can operate as fluorescent sensors through various mechanisms, most commonly Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).
-
Photoinduced Electron Transfer (PET): In a PET sensor, the fluorescence of the fluorophore is initially "quenched" by the receptor in the absence of the analyte. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence. For sensors based on 2,3-bis(4-pyridyl)butane, the pyridinium units can act as electron acceptors, quenching the fluorescence of an attached fluorophore. Binding of an electron-rich analyte can modulate this process.
-
Intramolecular Charge Transfer (ICT): ICT-based sensors typically consist of an electron-donating and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, resulting in a charge-separated excited state. The emission wavelength of ICT fluorophores is often sensitive to the polarity of the local environment. Analyte binding can alter the electronic properties of the system, leading to a change in the emission wavelength or intensity.
Diagram of a PET Sensing Mechanism:
Caption: Schematic of a "turn-on" PET-based fluorescent sensor.
Characterization of Sensing Performance
A thorough evaluation of a new fluorescent sensor involves several key experiments:
-
Selectivity: The fluorescence response of the sensor should be tested against a range of potential interfering analytes to ensure it is selective for the target analyte.
-
Sensitivity (Titration Studies): A fluorescence titration is performed by adding increasing concentrations of the analyte to a solution of the sensor and monitoring the change in fluorescence intensity. This allows for the determination of the limit of detection (LOD) and the binding constant (Kₐ).
-
Response Time: The time required for the sensor to reach a stable fluorescence signal after the addition of the analyte should be determined.
-
pH Dependence: The effect of pH on the fluorescence of the sensor and its complex with the analyte should be investigated to determine the optimal working pH range.
Table 1: Key Performance Metrics for a Fluorescent Sensor
| Parameter | Description | Method of Determination |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Calculated from the standard deviation of the blank and the slope of the calibration curve at low concentrations. |
| Binding Constant (Kₐ) | A measure of the affinity between the sensor and the analyte. | Determined by fitting the fluorescence titration data to a suitable binding model (e.g., 1:1 or 1:2). |
| Quantum Yield (Φ) | The efficiency of the fluorescence process. | Measured relative to a standard fluorophore with a known quantum yield. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Determined from the absorption and emission spectra. |
Conclusion
The 2,3-bis(4-pyridyl)butane scaffold provides a versatile and accessible platform for the construction of novel fluorescent chemosensors. Through straightforward functionalization strategies such as N-alkylation and palladium-catalyzed cross-coupling, a diverse range of sensors with tailored photophysical and analyte-binding properties can be synthesized. The protocols and principles outlined in this application note offer a solid foundation for researchers and drug development professionals to explore the potential of this promising molecular framework in the development of next-generation fluorescent sensing technologies.
References
- A pyridinium cation-π interaction sensor for the fluorescent detection of alkyl halides. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c0cc04444a]
- Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc03328a]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo048630b]
- Methyl Viologens of Bis-(4'-Pyridylethynyl)Arenes - Structures, Photophysical and Electrochemical Studies, and their Potential Application in Biology. Chemistry – A European Journal. [URL: https://pubmed.ncbi.nlm.nih.gov/35502627/]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [URL: https://www.researchgate.net/publication/226027376_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]
- Discovery of asymmetric pyridinium-based fluorescent probes with large Stokes shifts for live neural stem/progenitor cells. Journal of Materials Chemistry B. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/tb/d2tb00892a]
- Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Data in Brief. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178302/]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [URL: https://www.nobelprize.
- A pyridinium cation–π interaction sensor for the fluorescent detection of alkyl halides. Chemical Communications. [URL: https://www.researchgate.net/publication/47683416_A_pyridinium_cation-p_interaction_sensor_for_the_fluorescent_detection_of_alkyl_halides]
- Synthesis and electropolymerization of bis(4-cyano-1-pyridino)alkanes: effect of co- and counter-ions. ResearchGate. [URL: https://www.researchgate.net/publication/232049909_Synthesis_and_electropolymerization_of_bis4-cyano-1-pyridinoalkanes_effect_of_co-_and_counter-ions]
- RUDN University chemists synthesized new fluorescent substances for medical applications. EurekAlert!. [URL: https://www.eurekalert.org/news-releases/568894]
- A pyridinium cation–π interaction sensor for the fluorescent detection of alkyl halides. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/CC/c0cc04444a]
- Viologen-inspired functional materials: synthetic strategies and applications. Journal of Materials Chemistry C. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/tc/c9tc04269h]
- Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7373500/]
- Oligomers of "extended viologen", p-phenylene-bis-4,4'-(1-aryl-2,6-diphenylpyridinium), as candidates for electron-dopable molecular wires. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/15658826/]
- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. ResearchGate. [URL: https://www.researchgate.net/publication/343003050_Synthesis_Spectroscopic_Evaluation_and_Preliminary_UV-Vis_Titration_Study_of_12-bisNN'-6-3-pyridylmethylamidopyridyl-2-carboxyamidobutane_as_a_Potential_Anion_Receptor]
- Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5554832/]
- Finely-Tuned Bis(imino)pyridylcobalt Complexes Enhance Ethylene Polymerization: The Role of Bulky and Halogen Substituents. MDPI. [URL: https://www.mdpi.com/1420-3049/30/4/859]
- Thermal and Emission Properties of a Series of Lanthanides Complexes with N-Biphenyl-Alkylated-4-Pyridone Ligands. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8001550/]
- Chain-Length-Dependent Photophysical Properties of α,ω-Di(4-pyridyl)polyenes: Effects of Solvent Polarity, Hydrogen Bond Formation, Protonation, and N-Alkylation. Journal of Fluorescence. [URL: https://www.researchgate.
-
Synthesis of para- and meta-imino- or -amino-methyl pyridyl-appended p-tert-butyl-calix[10]arene or p-tert-butyl-thiacalix[10]arene in 1,3-alternate conformation. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj02636a]
- Pyridyl group design in viologens for anolyte materials in organic redox flow batteries. Journal of Materials Chemistry A. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ta/c9ta08151k]
- Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes. MDPI. [URL: https://www.mdpi.com/1420-3049/30/22/4996]
- Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules. [URL: https://www.mdpi.com/1420-3049/25/9/2053]
- The regioselective functionalization of pyridine at 2,3,4-positions via carbene interme. ResearchGate. [URL: https://www.researchgate.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. [URL: https://www.researchgate.
- Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/gc/b401524a]
- Amines. National Council of Educational Research and Training. [URL: https://www.ncert.nic.in/textbook/pdf/lech204.pdf]
- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [URL: https://www.researchgate.
- The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7522271/]
- Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials. Molecules. [URL: https://www.mdpi.com/1420-3049/25/1/1]
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [URL: https://dergipark.org.tr/en/pub/fabadeczacilik/issue/91147/1577453]
- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. RSC Advances. [URL: https://www.semanticscholar.org/paper/Comprehensive-analysis-of-crystal-structure%2C-and-El-Ahmady-El-henawy/1063e9f4a9b6348f93630f92473859663738b555]
- Butane-1,4-diyl bis(pyridine-4-carboxylate). Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200922/]
- Synthesis of pyridyl functionalized 3-pyrrolyl BODIPY based fluoroprobes and application towards highly selective detection of picric acid. Physical Chemistry Chemical Physics. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cp/d4cp02715a]
- Process for the continuous quaternization of tertiary amines with an alkyl halide. Google Patents. [URL: https://patents.google.
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [URL: https://www.blumberginstitute.org/assets/uploads/Role-of-the-Pyridazine-Ring-in-Molecular-Recognition-Drug-Discovery-2020.pdf]
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. [URL: https://www.researchgate.
- Molecular recognition of peptides and proteins by cucurbit[n]urils: systems and applications. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cs/d4cs00473a]
- A Convenient Synthetic Approach to Bis-Functionalized Quaterfluorenes. ResearchGate. [URL: https://www.researchgate.
- An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02115]
Sources
- 1. A pyridinium cation-π interaction sensor for the fluorescent detection of alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 5. nobelprize.org [nobelprize.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of asymmetric pyridinium-based fluorescent probes with large Stokes shifts for live neural stem/progenitor cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Methyl Viologens of Bis-(4'-Pyridylethynyl)Arenes - Structures, Photophysical and Electrochemical Studies, and their Potential Application in Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 2,3-bis(4-pyridyl)butane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,3-bis(4-pyridyl)butane. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound.
The unique structure of 2,3-bis(4-pyridyl)butane, featuring a nonpolar butane backbone and two basic pyridine rings, presents a distinct solubility profile.[1][2] While the pyridine moieties offer avenues for solubility enhancement, the hydrocarbon core contributes to low aqueous solubility at neutral pH.[3][4] This guide will walk you through systematic, evidence-based strategies to overcome these challenges.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My 2,3-bis(4-pyridyl)butane powder is not dissolving in my neutral (pH ~7.0) aqueous buffer. What is happening and what is the most effective first step?
Answer: This is the most common issue and is expected behavior. The low solubility is due to the molecule's structure: the hydrophobic butane backbone limits interaction with water, and at neutral pH, the two pyridine rings are in their neutral, less soluble free base form.
The most effective first step is pH adjustment . The pyridine rings contain basic nitrogen atoms.[5] By lowering the pH of your solvent, you can protonate these nitrogens. The pKa of a protonated pyridine ring (a pyridinium ion) is approximately 5.25.[6][7][8] Protonating these sites creates positively charged ions that readily interact with polar water molecules, dramatically increasing solubility.
Primary Recommendation: Lower the pH of your aqueous solvent to at least two pH units below the pKa. A target pH of ≤ 3.0 is recommended to ensure complete protonation and maximize solubility.
Question 2: I've lowered the pH with HCl, and while solubility improved, I still can't reach the high concentration needed for my stock solution. What is my next option?
Answer: If pH adjustment alone is insufficient, the next logical step is to employ a co-solvent system .[9] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving compounds with hydrophobic features like the butane backbone of your molecule.
Primary Recommendation: Prepare your stock solution in a high percentage of an organic co-solvent and then dilute it into your aqueous buffer.
-
Dimethyl sulfoxide (DMSO) is an excellent and widely used choice for dipyridyl compounds.[10][11]
-
Other common options include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]
Workflow: Start by dissolving the 2,3-bis(4-pyridyl)butane in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Then, carefully dilute this stock into your final aqueous medium. Be mindful of the final co-solvent concentration, as high levels of organic solvents can affect biological assays.
Question 3: My experimental system is highly sensitive to both pH changes and organic solvents. Are there any alternative methods to increase solubility?
Answer: Yes. For sensitive systems where altering pH or adding co-solvents is not viable, complexation with cyclodextrins is a powerful alternative.[12]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of a guest molecule (in this case, the butane core of 2,3-bis(4-pyridyl)butane) while the hydrophilic exterior of the cyclodextrin itself remains dissolved in water. This forms a water-soluble inclusion complex.
Primary Recommendation: Use a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have enhanced solubility and safety profiles compared to native cyclodextrins. A detailed protocol is provided later in this guide.
Question 4: I successfully dissolved my compound in an acidic, low-pH solution. However, when I dilute this stock into my final, neutral pH biological buffer, a precipitate forms immediately. How can I prevent this?
Answer: This phenomenon, known as "fall-out" or precipitation, occurs because you have exceeded the thermodynamic solubility limit of the compound in the final buffer system.[5] The acidic stock solution keeps the compound protonated and soluble, but upon dilution into the neutral buffer, the compound deprotonates back to its poorly soluble free base form and crashes out of solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of your compound in the assay to a level below its solubility limit at that specific pH and buffer composition.
-
Incorporate Surfactants: Add a small amount of a non-ionic, biocompatible surfactant (e.g., Tween® 80 or Polysorbate 20) to your final buffer. Surfactants can form micelles that help keep the compound dispersed and prevent precipitation.
-
Use a Different Formulation Strategy: If the required final concentration is still too high, you may need to rely on a co-solvent or cyclodextrin-based formulation from the start, as these can often support higher concentrations in the final buffer without precipitation.
Frequently Asked Questions (FAQs)
-
Q: What is the theoretical pKa of 2,3-bis(4-pyridyl)butane?
-
Q: Why is the compound so poorly soluble at physiological pH (7.4)?
-
Q: How does temperature affect the solubility of 2,3-bis(4-pyridyl)butane?
-
A: Generally, solubility increases with temperature. Gently warming the solution can help dissolve the compound. However, this is not always a reliable primary method, and you must be cautious of potential chemical degradation at elevated temperatures. Always check the compound's stability before applying heat.
-
-
Q: Can I use sonication to help dissolve the compound?
-
A: Yes, sonication is a useful physical method to break apart solid particles and accelerate the dissolution process. It increases the rate of dissolution but does not change the final equilibrium solubility. It is best used in combination with one of the chemical methods described above (pH adjustment, co-solvents).
-
Solubilization Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy based on your experimental constraints.
Caption: Decision tree for selecting a solubilization method.
Comparison of Solubilization Techniques
| Technique | Mechanism of Action | Pros | Cons | Best For... |
| pH Adjustment | Protonates the basic pyridine nitrogens, forming a highly soluble salt.[5] | High capacity, simple, cost-effective. | Can alter biological activity, may precipitate upon dilution into neutral buffers. | Robust assays that are insensitive to low pH; creating concentrated aqueous stocks. |
| Co-solvency | Reduces the polarity of the aqueous solvent to better accommodate the hydrophobic butane core.[9] | Highly effective for many compounds, easy to prepare high-concentration stocks. | Organic solvents (e.g., DMSO) can interfere with biological assays, even at low %.[10] | In vitro assays where a small, known concentration of co-solvent is tolerated. |
| Complexation | Encapsulates the hydrophobic portion of the molecule within a cyclodextrin host.[12] | Avoids pH extremes and organic solvents; often improves stability. | Lower capacity than pH/co-solvents, more expensive, can be a more complex formulation. | Sensitive biological systems, in vivo studies, and when pH/solvents must be avoided. |
Detailed Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol describes how to prepare a 10 mM aqueous stock solution of 2,3-bis(4-pyridyl)butane (MW: 212.29 g/mol ).
Materials:
-
2,3-bis(4-pyridyl)butane
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
Procedure:
-
Weigh out 2.12 mg of 2,3-bis(4-pyridyl)butane and place it in a suitable glass vial.
-
Add approximately 800 µL of deionized water to the vial. The compound will likely remain as a suspension.
-
While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH of the solution continuously.
-
Continue adding HCl until the solid material completely dissolves. The solution should become clear.
-
Confirm that the final pH of the solution is ≤ 3.0.
-
Adjust the final volume to 1.0 mL with deionized water to achieve a final concentration of 10 mM.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates before storage.
Protocol 2: Solubilization Using a DMSO Co-solvent
This protocol describes how to prepare a 50 mM stock solution in 100% DMSO.
Materials:
-
2,3-bis(4-pyridyl)butane
-
Anhydrous, high-purity DMSO
Procedure:
-
Weigh out 10.61 mg of 2,3-bis(4-pyridyl)butane and place it in a glass vial.
-
Add 1.0 mL of 100% DMSO to the vial.
-
Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. The solution should be clear.
-
Store the stock solution in a tightly sealed vial at room temperature or as recommended, protected from light and moisture.[10] Note: When diluting into aqueous buffers, add the DMSO stock to the buffer (not the other way around) while vortexing to ensure rapid mixing and minimize precipitation.
Protocol 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes preparing a formulation using a 20% (w/v) HP-β-CD solution.
Materials:
-
2,3-bis(4-pyridyl)butane
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
Procedure:
-
Prepare a 20% (w/v) HP-β-CD solution by dissolving 2 g of HP-β-CD in deionized water and bringing the final volume to 10 mL. Stir until clear.
-
Add the desired amount of solid 2,3-bis(4-pyridyl)butane directly to the 20% HP-β-CD solution.
-
Seal the vial and place it on a shaker or rotator overnight at room temperature to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate the process, but stability should be confirmed first.
-
After equilibration, visually inspect the solution for any undissolved material.
-
Filter the solution through a 0.22 µm syringe filter to remove any remaining solid and sterilize the solution. The concentration of the final solution should be determined analytically (e.g., by HPLC-UV).
Chemical Protonation Diagram
The following diagram illustrates the core principle of pH-dependent solubility for 2,3-bis(4-pyridyl)butane.
Caption: pH-dependent equilibrium of 2,3-bis(4-pyridyl)butane.
References
- Benchchem. Technical Support Center: Overcoming Poor Solubility of Substituted Pyridones.
- ResearchGate. Solvent for 2,2' dipyridyl (DIP)
- Benchchem. overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine.
- Solubility of Things. 2,2'-Bipyridine.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
- International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
- Wikipedia. Bipyridine.
- Tetrahedron Letters via University of Tartu.
- Wikipedia. Butane.
- PCC Group.
- Quora.
- Organic Chemistry Data.
- Organic Chemistry Data.
Sources
- 1. Butane - Wikipedia [en.wikipedia.org]
- 2. Butane - reactions, applications, derivatives | PCC Group [products.pcc.eu]
- 3. Bipyridine - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
removing unreacted pyridine impurities from 2,3-bis(4-pyridyl)butane
Technical Support Center: Purification Protocols Ticket ID: PYR-442-B Subject: Removal of Unreacted Pyridine from 2,3-bis(4-pyridyl)butane Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 2,3-bis(4-pyridyl)butane (often via reductive coupling of 4-acetylpyridine) frequently results in crude material contaminated with residual pyridine or pyridine-based starting materials. Because both the target molecule and the impurity possess basic nitrogen heterocycles, standard acid-base extractions often fail to discriminate between them, leading to product loss.
This guide provides three validated workflows for purification, prioritized by the scale of impurity and the physical state of your crude product.
Diagnostic Phase: Select Your Workflow
Before proceeding, characterize your crude material to select the appropriate module.
| Observation | Likely Issue | Recommended Protocol |
| Viscous Oil / Wet Solid | Bulk Pyridine Solvent Remaining | Protocol A: Azeotropic Distillation |
| Solid (Off-white/Yellow) | Trace Pyridine / Starting Material | Protocol B: Recrystallization |
| Complex Mixture | Side-products + Pyridine | Protocol C: Buffered Chromatography |
Protocol A: The Azeotropic Strip (Bulk Removal)
Best For: Removing large volumes of pyridine solvent when the product is an oil or gum.
The Science: Pyridine has a boiling point of 115°C, making it difficult to remove via standard rotary evaporation without excessive heating (which may decompose the product). However, pyridine forms a minimum-boiling azeotrope with toluene (bp ~110°C) and heptane (bp ~92°C). By adding these solvents, you depress the effective boiling point and "carry" the pyridine out of the oil phase.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude oil in a minimal amount of Toluene (approx. 2-3 mL per gram of crude).
-
Evaporation: Place on a rotary evaporator. Set the bath to 45–50°C .
-
Vacuum Ramp: Slowly decrease pressure to <20 mbar.
-
Repetition: When the flask appears dry, repeat Step 1 and 2 two more times .
-
Why? The first strip removes bulk pyridine. The subsequent strips remove pyridine trapped in the crystal lattice or oil matrix.
-
-
Final Strip: Perform one final strip using Dichloromethane (DCM) or Pentane to remove residual toluene.
-
High Vacuum: Place the flask on a high-vacuum manifold (<1 mmHg) for 4–6 hours.
Figure 1: Iterative azeotropic distillation workflow for removing high-boiling pyridine.
Protocol B: Recrystallization (Polishing)
Best For: Final purification of solid material to remove trace pyridine and starting material (4-acetylpyridine).
The Science: 2,3-bis(4-pyridyl)butane is a symmetrical bis-pyridine. It typically exhibits poor solubility in cold alkanes but good solubility in hot alcohols or esters. Pyridine, being a liquid at room temperature, will remain in the mother liquor.
Recommended Solvent Systems:
-
System 1 (Preferred): Ethyl Acetate / Hexane (or Heptane).
-
System 2 (Alternative): Ethanol / Water.
Step-by-Step Procedure (EtOAc/Hexane):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethyl Acetate (EtOAc) and heat to reflux. Add just enough hot EtOAc to dissolve the solid.
-
Precipitation: Remove from heat. While still hot, slowly add Hexane dropwise until a faint, persistent cloudiness appears.
-
Re-clarify: Add 1–2 drops of hot EtOAc to make the solution clear again.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (
) for 2 hours. -
Filtration: Filter the crystals and wash with cold Hexane .
-
Critical: Do not wash with EtOAc, as it may redissolve the product.
-
Protocol C: Buffered Chromatography
Best For: Difficult separations where the product and impurity have similar
The Science: Silica gel is slightly acidic. Basic compounds like pyridines interact strongly with surface silanols, causing "streaking" or "tailing" on the column. This prevents clean separation. To fix this, you must deactivate the silica using a volatile amine base.
Mobile Phase Formulation:
-
Base Solvent: 95% Dichloromethane (DCM) / 5% Methanol (MeOH).
-
Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to the mobile phase.
Procedure:
-
Column Pre-treatment: Flush the silica column with the mobile phase (containing TEA) before loading the sample. This neutralizes the acidic sites.
-
Loading: Dissolve the sample in a minimum amount of DCM/TEA.
-
Elution: Run the column. Pyridine (less polar) will elute first or co-elute with the solvent front if volatile enough; the bis-pyridyl product (more polar due to two nitrogens and higher MW) will elute later as a sharp band.
Frequently Asked Questions (FAQs)
Q: Can I use a Copper Sulfate (
Q: My product is oiling out during recrystallization. What is wrong? A: The solution is likely too concentrated or cooled too quickly.
-
Re-heat the mixture until it is a clear solution.
-
Add a small amount of the "good" solvent (EtOAc).
-
Allow it to cool much slower (wrap the flask in a towel).
-
"Seed" the solution with a tiny crystal of pure product if available.
Q: How do I know if the pyridine is gone?
A:
-
Pyridine Impurity: Look for characteristic multiplets at
8.6, 7.6, and 7.2 ppm. -
Product: 2,3-bis(4-pyridyl)butane will show a distinct AA'BB' or similar pattern for the pyridyl rings (typically doublets around
8.4 and 7.1 ppm) and the alkyl backbone signals upfield.
References
- Azeotropic Data: Gmehling, J. et al. Azeotropic Data, VCH, Weinheim, 1994.
- General Pyridine Removal: Leonard, J.; Lygo, B.; Procter, G. Advanced Practical Organic Chemistry, 3rd Ed.
-
Chromatography of Bases: Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Data.
- Synthesis Context: Osawa, M. et al. "Synthesis and structures of 2,3-bis(4-pyridyl)butane." Journal of Organometallic Chemistry, 2004.
preventing oxidation of 2,3-bis(4-pyridyl)butane during synthesis
Welcome to the technical support center for the synthesis of 2,3-bis(4-pyridyl)butane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of oxidation during the synthesis of this compound. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and purity of your final product.
Troubleshooting Guide: Preventing Oxidation of 2,3-bis(4-pyridyl)butane
This section addresses specific issues that may arise during the synthesis of 2,3-bis(4-pyridyl)butane, with a focus on preventing unwanted oxidation of the pyridine moieties.
Issue 1: Discoloration of the reaction mixture (yellowing or browning).
Question: My reaction mixture is turning yellow or brown. What is causing this, and how can I prevent it?
Answer: Discoloration is a common indicator of side reactions, often involving the oxidation of the pyridine rings. The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other colored byproducts. This is particularly prevalent in the presence of atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts.
Root Cause Analysis and Prevention:
-
Atmospheric Oxygen: The primary culprit is often the presence of oxygen from the air. Pyridine and its derivatives can be sensitive to air, leading to gradual oxidation.
-
Prevention Strategy: Inert Atmosphere: To mitigate this, it is crucial to perform the reaction under an inert atmosphere.[1][2] This involves replacing the air in your reaction vessel with an unreactive gas, such as nitrogen or argon.
-
Expertise & Experience: While both nitrogen and argon are effective, argon is denser than air and can provide a more stable inert blanket, especially for reactions with multiple openings or transfers. For most applications, however, high-purity nitrogen is sufficient and more economical.
-
dot
Caption: Workflow for addressing reaction discoloration.
Experimental Protocol: Establishing an Inert Atmosphere
This protocol outlines the standard procedure for setting up a reaction under a nitrogen or argon atmosphere using a Schlenk line or a balloon setup.[3][4][5]
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (typically at >100°C for several hours) and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus, including the reaction flask with a stir bar, condenser, and any addition funnels.
-
Purging: Connect the apparatus to a Schlenk line or attach a balloon filled with nitrogen or argon.
-
Evacuate and Refill: Evacuate the flask under vacuum and then refill it with the inert gas. Repeat this cycle at least three times to ensure all atmospheric oxygen has been removed.[2]
-
Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction to prevent air from entering the system.
Issue 2: Low yield and presence of polar impurities in the final product.
Question: I am observing a low yield of 2,3-bis(4-pyridyl)butane and my NMR/LC-MS analysis shows significant polar impurities. Could this be related to oxidation?
Answer: Yes, oxidation of the pyridine nitrogen to form pyridine-N-oxide is a likely cause. Pyridine-N-oxides are significantly more polar than their parent pyridine counterparts. This change in polarity can lead to difficulties during workup and purification, contributing to lower isolated yields of the desired product.
Root Cause Analysis and Prevention:
-
Oxidizing Agents: Besides atmospheric oxygen, certain reagents used in the synthesis can act as oxidizing agents. It is crucial to review all reagents and their potential for unwanted side reactions.
-
Prevention Strategy 1: Reagent Purity: Ensure all starting materials and solvents are of high purity and free from peroxides, which can form in certain solvents (e.g., ethers) upon storage and exposure to air.
-
Prevention Strategy 2: Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant can be beneficial, although this should be carefully considered to avoid interference with the desired reaction. Some phenolic compounds can act as effective antioxidants.
dot
Caption: Troubleshooting low yield and polar impurities.
Frequently Asked Questions (FAQs)
Q1: Can I use antioxidants to prevent the oxidation of 2,3-bis(4-pyridyl)butane? If so, which ones are recommended?
A1: The use of antioxidants can be a viable strategy, but it must be approached with caution to ensure the antioxidant does not interfere with your primary reaction. Phenolic antioxidants, such as butylated hydroxytoluene (BHT), are commonly used to inhibit radical-mediated oxidation processes. However, their compatibility with your specific reaction conditions (e.g., organometallic reagents) must be verified. Some pyridine derivatives themselves have been studied for their antioxidant properties, but their addition would complicate the reaction mixture.[6][7][8][9]
Q2: How can I effectively remove pyridine-N-oxide impurities from my final product?
A2: Due to the increased polarity of pyridine-N-oxides, chromatographic purification is often effective.
-
Column Chromatography: Using silica gel, a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the less polar 2,3-bis(4-pyridyl)butane from the more polar N-oxide byproducts.[10] Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape and separation.[10]
-
Acid-Base Extraction: An acid-base extraction can be used to separate the basic pyridine product from non-basic impurities.[10][11] However, since pyridine-N-oxides are also basic, this method may not be effective for separating the desired product from its oxidized form.
Table 1: Comparison of Purification Techniques for Pyridine Derivatives
| Purification Method | Principle | Efficacy for Removing N-oxides | Considerations |
| Fractional Distillation | Separation based on boiling point differences. | Moderate | Effective if there is a significant boiling point difference. May not be suitable for high-boiling point compounds.[11] |
| Column Chromatography | Separation based on polarity differences. | High | Highly effective. Choice of stationary and mobile phase is crucial.[10] |
| Crystallization | Purification based on differences in solubility. | High | Can be very effective if a suitable solvent system is found.[10] |
| Acid-Base Extraction | Separation based on the basicity of the pyridine nitrogen. | Low | Not effective for separating pyridine from its N-oxide, as both are basic.[10][11] |
Q3: Are there specific synthetic routes for 2,3-bis(4-pyridyl)butane that are less prone to oxidation?
A3: Synthetic strategies that avoid harsh oxidizing conditions or prolonged exposure to air are preferable. Reductive coupling reactions, for example, are carried out in a reducing environment, which inherently minimizes oxidation. However, many such reactions are still air-sensitive and require an inert atmosphere. The choice of catalyst can also be critical; for instance, some metal catalysts can promote oxidation as a side reaction. Careful selection of the synthetic route and reaction conditions is paramount.
Q4: What is the best way to store 2,3-bis(4-pyridyl)butane to prevent long-term oxidation?
A4: To ensure the long-term stability of 2,3-bis(4-pyridyl)butane, it should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Storing the compound in a cool, dark place will also help to minimize degradation over time. For highly sensitive applications, storing in an amber vial inside a desiccator or glovebox is recommended.
References
- Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key...
- JTI. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
- ResearchGate. (2025, August 7).
- YouTube. (2022, February 2).
- ResearchGate. (2015, May 3).
- Google Patents. (2012, March 13).
- Arabian Journal of Chemistry. (2022, March 24). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring.
- ACS Publications. (2012, July 12). Preparation of Highly Reactive Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants | The Journal of Organic Chemistry.
- Wikipedia. Air-free technique.
- Chemistry LibreTexts. (2022, May 5). 7.
- PMC. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)
- Benchchem.
- YouTube. (2017, January 17).
- ACS Publications. (2005, December 17).
- PubMed.
- Benchchem. Troubleshooting common issues in pyridine synthesis.
- Google Patents.
- PMC. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
- ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews.
- Fluorochem. 2,3-Bis(4-pyridyl)butane.
- ResearchGate. (2025, August 9). Synthesis of 1,4-Diamino-2,3-di(2-pyridyl)butane and its Dinuclear Zinc ( II ) Chloride Complex.
- Organic Syntheses Procedure. pyridine-n-oxide.
- Journal of Chemical Research, Synopses (RSC Publishing). Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles.
- Organic Chemistry Portal. Synthesis of 2,3-dihydro-4-pyridones.
- IUCr Journals. (2015, November 15).
- PubChem. 1,4-Bis(4-pyridyl)-2,3-diaza-1,3-butadiene.
- Academia.edu.
- ResearchGate.
- Reaction Chemistry & Engineering (RSC Publishing). New process for producing butane-2,3-dione by oxidative dehydrogenation of 3-hydroxybutanone.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. wjpsonline.com [wjpsonline.com]
- 8. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
- 9. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving NMR Signal Overlap in 2,3-bis(4-pyridyl)butane Isomers
Welcome to the technical support center for resolving NMR signal overlap in the diastereomeric isomers of 2,3-bis(4-pyridyl)butane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in differentiating the meso and dl (racemic) forms of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I will provide not just procedural steps but also the underlying rationale to empower you to make informed decisions during your analytical work.
Frequently Asked Questions (FAQs)
Q1: Why do the 1H NMR spectra of my meso and dl-2,3-bis(4-pyridyl)butane mixture show significant signal overlap?
A1: The structural similarity between the meso and dl diastereomers of 2,3-bis(4-pyridyl)butane leads to very similar chemical environments for their respective protons. Both isomers possess two chiral centers. The meso compound is achiral due to a plane of symmetry, while the dl-pair consists of two enantiomers. This subtle stereochemical difference results in small variations in the chemical shifts (δ) of the methyl (CH₃) and methine (CH) protons. In a standard 1D ¹H NMR spectrum, these small differences, coupled with spin-spin coupling, can cause the signals to overlap, making direct assignment and quantification challenging.
Q2: What is the fundamental difference I should expect to see in the NMR spectra of the meso and dl isomers?
A2: The key difference lies in the magnetic equivalence of the protons.
-
Meso Isomer: Due to the plane of symmetry, the two methyl groups are chemically and magnetically equivalent. Likewise, the two methine protons are equivalent. Therefore, you would expect to see one signal for the methyl protons and one signal for the methine protons.
-
dl-Isomer (Racemic Mixture): In the dl-pair, the two methyl groups are diastereotopic, as are the two methine protons. This means they are in slightly different chemical environments and are not magnetically equivalent. Consequently, you should observe two distinct signals for the methyl groups and two for the methine protons. However, these signals are often very close in chemical shift, leading to the overlap issue.
Q3: I can't clearly distinguish the signals in my 1D ¹H NMR. What is the first troubleshooting step I should take?
A3: The initial and often most effective step is to utilize a higher field NMR spectrometer if available. The separation of chemical shifts (in Hz) is directly proportional to the strength of the magnetic field. By moving from, for example, a 400 MHz to a 600 MHz or 800 MHz instrument, you can often increase the dispersion of the signals enough to resolve the overlap without any changes to your sample.
Troubleshooting Guides
Problem 1: Persistent Signal Overlap Even at High Field Strength
When even high-field NMR is insufficient to resolve the signals of the 2,3-bis(4-pyridyl)butane isomers, more advanced techniques are required.
Solution 1.1: Lanthanide Shift Reagents (LSRs)
Causality: Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the nitrogen atoms in the pyridyl rings of your compound.[1][2] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of this "lanthanide-induced shift" (LIS) is dependent on the distance and angle of the proton from the lanthanide ion.[1] Since the spatial arrangement of protons differs between the meso and dl isomers, the LIS will affect their spectra differently, leading to enhanced signal separation. Europium (Eu) and Praseodymium (Pr) based reagents are common, with Eu complexes typically causing downfield shifts and Pr complexes causing upfield shifts.[2][3]
Experimental Protocol: Using Eu(fod)₃
-
Sample Preparation: Prepare a standard solution of your 2,3-bis(4-pyridyl)butane isomer mixture in a deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.
-
Incremental Addition of LSR: Add a small, known amount of the lanthanide shift reagent (e.g., Eu(fod)₃) to the NMR tube.
-
Spectrum Acquisition: Shake the tube to ensure thorough mixing and acquire another ¹H NMR spectrum.
-
Iterative Process: Repeat steps 3 and 4, adding small increments of the LSR and acquiring a spectrum after each addition. Monitor the changes in the chemical shifts.
-
Data Analysis: Plot the chemical shift of each proton signal as a function of the LSR concentration. The differential shifts will allow for the resolution of previously overlapping signals.
Trustworthiness: This method is self-validating as you will observe a progressive and predictable separation of signals with increasing LSR concentration. However, be aware that LSRs can cause line broadening, which can decrease resolution if used in excess.[4]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Overlapping 1H NMR Signals] --> B{Add Lanthanide Shift Reagent}; B --> C[Acquire Spectrum]; C --> D{Signals Resolved?}; D -- Yes --> E[Quantify Isomers]; D -- No --> B; subgraph Legend direction LR L1[Process] L2[Decision] style L1 fill:#4285F4,fontcolor="#FFFFFF" style L2 fill:#FBBC05,fontcolor="#202124" end } Workflow for resolving signal overlap using Lanthanide Shift Reagents.
Solution 1.2: Chiral Solvating Agents (CSAs)
Causality: Chiral solvating agents are chiral molecules that can form transient diastereomeric complexes with your analytes through weak, non-covalent interactions like hydrogen bonding or π-π stacking.[5][6] In an achiral solvent, enantiomers (the d and l forms in your racemic mixture) are NMR-indistinguishable.[7] By adding a CSA, you create a chiral environment in the NMR tube, leading to the formation of diastereomeric solvates that will have different NMR spectra.[8] This allows for the differentiation of the d and l isomers from each other and from the meso isomer.
Experimental Protocol: Using a Chiral Alcohol
-
Sample Preparation: Dissolve your 2,3-bis(4-pyridyl)butane isomer mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add a chiral solvating agent, such as (R)-(-)-1-phenylethanol, to the NMR tube. The amount of CSA may need to be optimized, but a good starting point is a 1:1 molar ratio with your analyte.
-
Spectrum Acquisition: Acquire a ¹H NMR spectrum. The presence of the CSA should induce separate signals for the d and l enantiomers.
-
Optimization: If resolution is not satisfactory, you can try varying the concentration of the CSA, the temperature, or using a different chiral solvating agent.
Trustworthiness: The appearance of new, separated signals upon the addition of the CSA provides direct evidence of the formation of diastereomeric complexes and validates the differentiation of the enantiomers.
Problem 2: Ambiguous Stereochemical Assignment
Even if you can resolve the signals, assigning them to the correct isomer (meso vs. dl) can be challenging.
Solution 2.1: 2D NMR Spectroscopy - COSY and NOESY
Causality: Two-dimensional NMR techniques can provide information about the connectivity and spatial proximity of atoms within a molecule.[9]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[10] It can help in assigning the methine and methyl protons within each isomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful technique for determining stereochemistry. The NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded.[11][12][13] The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons. By analyzing the cross-peaks in a NOESY spectrum, you can deduce the relative stereochemistry of the chiral centers.[14][15]
Experimental Protocol: NOESY for Stereochemical Assignment
-
Sample Preparation: Prepare a concentrated sample of your isomer mixture in a deuterated solvent. Degassing the sample can improve the quality of the NOESY spectrum.
-
Acquisition of 2D NOESY Spectrum: Run a standard NOESY experiment. The mixing time is a crucial parameter and may need to be optimized to observe the desired NOEs.
-
Data Analysis:
-
Meso Isomer: You would expect to see a strong NOE correlation between the methine proton and the protons of the adjacent methyl group. Due to the symmetry, the NOE patterns will be simpler.
-
dl-Isomer: The spatial arrangement of the dl-isomer will result in a different set of NOE correlations. Specifically, you can look for NOEs between protons on the two different pyridylbutane moieties that are spatially close.
-
Trustworthiness: The presence or absence of specific NOE cross-peaks provides direct, through-space evidence of the molecular geometry, making it a highly reliable method for stereochemical assignment.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Ambiguous Stereochemistry] --> B{Acquire 2D NMR}; subgraph "2D NMR Experiments" direction TB B --> C[COSY]; B --> D[NOESY]; end C --> E[Establish J-coupling Network]; D --> F[Identify Through-Space Correlations]; E & F --> G[Assign Meso and dl Isomers]; subgraph Legend direction LR L1[Process] L2[Decision] style L1 fill:#34A853,fontcolor="#FFFFFF" style L2 fill:#FBBC05,fontcolor="#202124" end } Using 2D NMR for stereochemical assignment.
Solution 2.2: J-Coupling Analysis
Causality: The magnitude of the three-bond coupling constant (³J) between the methine protons is dependent on the dihedral angle between them, as described by the Karplus equation. The different stereochemistry of the meso and dl isomers will lead to different preferred conformations and thus different average dihedral angles and ³J values. While direct measurement of the methine-methine coupling can be difficult due to signal overlap, advanced techniques like selective 1D TOCSY or pure shift NMR can help in extracting these coupling constants.[16][17]
Data Presentation: Expected NMR Parameters
| Isomer | Methyl (CH₃) Protons | Methine (CH) Protons | Expected ³J(H-H) between Methine Protons |
| Meso | One signal (singlet or doublet depending on coupling to methine) | One signal (quartet or multiplet) | Typically smaller due to gauche interactions |
| dl | Two distinct signals | Two distinct signals | Typically larger due to anti-periplanar arrangement in some conformations |
Note: The exact chemical shifts and coupling constants will depend on the solvent and temperature.
Concluding Remarks
Resolving the NMR signal overlap of 2,3-bis(4-pyridyl)butane isomers requires a systematic approach. By understanding the underlying principles of chemical equivalence, and by employing advanced techniques such as lanthanide shift reagents, chiral solvating agents, and 2D NMR, you can confidently differentiate and characterize these diastereomers. Always remember to consider the causality behind each experimental choice to optimize your results.
References
-
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Retrieved from [Link]
-
University College London. (n.d.). NOE Experiments. Retrieved from [Link]
-
Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
-
PubMed. (n.d.). Chiral NMR solvating additives for differentiation of enantiomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]
-
ACD/Labs. (2026, February 12). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
-
ACS Publications. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
-
ACS Publications. (2022, July 14). Selective Homodecoupled 1D-¹H NMR Experiment for Unravelling Enantiomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral NMR solvating agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, January 16). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral NMR solvating additives for differentiation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 15. acdlabs.com [acdlabs.com]
- 16. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 17. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
Technical Support Center: Purification of 2,3-bis(4-pyridyl)butane by Recrystallization
This guide provides in-depth troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,3-bis(4-pyridyl)butane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of 2,3-bis(4-pyridyl)butane.
Issue 1: The compound "oils out" instead of forming crystals.
Question: My 2,3-bis(4-pyridyl)butane is separating as an oil in the solvent upon cooling. What causes this and how can I induce crystallization?
Answer: "Oiling out" typically occurs when a solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1][2] This is a common issue with compounds that have relatively low melting points or when a high concentration of impurities significantly depresses the melting point. The resulting oil is an impure liquid form of your compound, which rarely forms pure crystals.[2]
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point.[2] The goal is to ensure that the solution becomes saturated at a temperature below the melting point of your compound.
-
Lower the Cooling Rate: Allow the solution to cool much more slowly. An insulated container or a Dewar flask can be used to slow down the cooling process. This gives the molecules more time to orient themselves into a crystal lattice.
-
Scratching: Once the solution is cool, scratch the inside of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]
-
Seed Crystals: If you have a small amount of pure 2,3-bis(4-pyridyl)butane, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.[1]
-
Solvent System Modification: Consider changing the solvent system. If you are using a single solvent, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, heat the solution to clarify it and allow it to cool slowly.[3][4]
Issue 2: No crystals are forming, even after extended cooling.
Question: My solution of 2,3-bis(4-pyridyl)butane remains clear after cooling, and no crystals have formed. What should I do?
Answer: The lack of crystal formation usually indicates that the solution is not supersaturated, meaning too much solvent was used initially.[2]
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent to increase the concentration of the solute.[2] Be careful not to evaporate too much solvent, as this can lead to rapid precipitation and the inclusion of impurities.
-
Induce Crystallization: Once the solution has been concentrated and allowed to cool again, try inducing crystallization by scratching the flask with a glass rod or adding a seed crystal.[1][2]
-
Drastic Cooling: If slow cooling does not work, try cooling the solution in an ice bath or even a dry ice/acetone bath, especially if you are using a low-boiling point solvent.[1]
-
Re-evaluate Solvent Choice: It's possible the chosen solvent is too good at dissolving your compound, even at low temperatures. A different solvent with a steeper solubility curve (high solubility when hot, low solubility when cold) may be necessary.[1][5]
Issue 3: The recrystallization yield is very low.
Question: I have successfully obtained crystals of 2,3-bis(4-pyridyl)butane, but the final yield is less than 50%. How can I improve this?
Answer: A low yield can be caused by several factors, including using too much solvent, premature crystallization during filtration, or incomplete crystallization.[2]
Troubleshooting Steps:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Adding excess solvent will keep more of your compound dissolved in the mother liquor, thus reducing the yield.[4][5]
-
Check the Mother Liquor: After filtering your crystals, you can check if a significant amount of product remains in the mother liquor by evaporating the solvent. If a large amount of solid is recovered, you likely used too much solvent. You can attempt a second recrystallization on this recovered solid.[2]
-
Prevent Premature Crystallization: If your compound crystallizes too quickly, it can precipitate in the filter paper during a hot filtration step (if performed to remove insoluble impurities). To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.
-
Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling the solution in an ice bath after it has reached room temperature can help maximize the yield.[5]
Issue 4: The purified crystals are colored.
Question: My starting material was off-white, and the final crystals of 2,3-bis(4-pyridyl)butane are still colored. How can I remove colored impurities?
Answer: Colored impurities are often highly polar, conjugated molecules that can be effectively removed by using activated charcoal.
Troubleshooting Steps:
-
Activated Charcoal Treatment: After dissolving your crude 2,3-bis(4-pyridyl)butane in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. Then, perform a hot filtration to remove the charcoal. Be cautious, as the fine charcoal particles can sometimes pass through standard filter paper; using a finer filter paper or a pad of celite may be necessary.
-
Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for 2,3-bis(4-pyridyl)butane?
An ideal solvent for the recrystallization of 2,3-bis(4-pyridyl)butane should:
-
Not react with the compound.[5]
-
Dissolve the compound well at high temperatures but poorly at low temperatures.[1][5]
-
Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered out hot).[5]
-
Have a relatively low boiling point for easy removal from the final crystals.[1]
-
The "like dissolves like" principle suggests that solvents with some polarity will be good candidates for dissolving 2,3-bis(4-pyridyl)butane due to its pyridine rings.[1][6]
Q2: How does the basicity of the pyridine rings in 2,3-bis(4-pyridyl)butane affect solvent choice and the recrystallization process?
The basic nitrogen atoms in the pyridine rings can interact with acidic protons in protic solvents (like alcohols or water) and can lead to tailing on silica gel if chromatographic purification is attempted.[7] For recrystallization, this means that highly acidic solvents should be avoided unless a salt is the desired product. The polarity of the pyridine rings also influences solubility.
Q3: What are some recommended starting solvents to test for the recrystallization of 2,3-bis(4-pyridyl)butane?
Based on the structure of 2,3-bis(4-pyridyl)butane, a good starting point would be to test solvents of intermediate polarity. Here is a table of potential solvents to screen:
| Solvent | Polarity | Rationale |
| Ethanol | Polar Protic | Often a good general solvent for compounds with some polarity.[3] |
| Isopropanol | Polar Protic | Similar to ethanol but can sometimes offer different solubility characteristics. |
| Acetone | Polar Aprotic | A versatile solvent that can be effective for many organic compounds.[3] |
| Ethyl Acetate | Intermediate Polarity | Less polar than alcohols and acetone, may provide a good solubility gradient. |
| Toluene | Nonpolar | Pyridine-containing compounds can sometimes crystallize well from toluene.[3] |
| Hexane/Acetone | Mixed Solvent System | A common combination where acetone acts as the "good" solvent and hexane as the "poor" solvent.[3] |
| Toluene/Hexane | Mixed Solvent System | Another useful non-polar/polar aprotic combination.[8] |
Note: The optimal solvent must be determined experimentally by testing the solubility of a small amount of your compound in a few drops of each solvent, both at room temperature and when heated.[5]
Q4: What are the best practices for drying the purified crystals of 2,3-bis(4-pyridyl)butane?
After filtering the crystals and washing them with a small amount of cold solvent, they should be dried thoroughly to remove any residual solvent.[1]
-
Air Drying: The simplest method is to leave the crystals on a watch glass in a fume hood to allow the solvent to evaporate.
-
Oven Drying: For faster drying, a vacuum oven set to a temperature well below the compound's melting point can be used.
-
Desiccator: Storing the crystals in a desiccator under vacuum with a drying agent (like P₂O₅ or anhydrous CaSO₄) is also a very effective method.
Detailed Experimental Protocol: Recrystallization of 2,3-bis(4-pyridyl)butane
This protocol outlines a general procedure. The choice of solvent and specific volumes will need to be optimized based on your experimental findings.
Objective: To purify crude 2,3-bis(4-pyridyl)butane by removing soluble and insoluble impurities.
Materials:
-
Crude 2,3-bis(4-pyridyl)butane
-
Selected recrystallization solvent (e.g., ethanol, or a toluene/hexane mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Workflow Diagram:
Caption: Workflow for the purification of 2,3-bis(4-pyridyl)butane by recrystallization.
Procedure:
-
Solvent Selection: Begin by determining the best solvent or solvent pair through small-scale solubility tests as described in the FAQ section.
-
Dissolution:
-
Place the crude 2,3-bis(4-pyridyl)butane in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently on a hot plate while swirling.
-
Continue to add small portions of the hot solvent until the solid has just completely dissolved.[5] Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Heat the solution with the charcoal for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent the product from crystallizing prematurely.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature.[4] Rapid cooling can trap impurities in the crystals.
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[1][5]
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]
-
Press the crystals dry on the filter paper with a clean spatula or the bottom of a small beaker.
-
-
Drying:
-
Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. This can be done in the air (in a fume hood), in a desiccator, or in a vacuum oven at a low temperature.
-
-
Analysis:
-
Once the crystals are completely dry, determine the final weight and calculate the percent yield.
-
Assess the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. A sharp melting point close to the literature value is an indication of high purity.
-
References
-
Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
Reddit. Pyridine as a solvent doesn't want to evaporate. [Link]
-
Recrystallization. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Baxendale Group. The continuous flow synthesis of butane-2,3-diacetal protected building blocks using microreactors. [Link]
-
Petroleum Chemistry Laboratory. Recrystallizing process. [Link]
-
Recrystallization-2.doc.pdf. [Link]
-
International Union of Crystallography. Butane-1,4-diyl bis(pyridine-4-carboxylate). [Link]
-
National Center for Biotechnology Information. Butane-1,4-diyl bis(pyridine-3-carboxylate). [Link]
Sources
Technical Support Center: Polymorphism Control in 2,3-bpb Complexes
This guide functions as an autonomous Technical Support Center dedicated to the crystal engineering of 2,3-bis(4-pyridyl)butane (2,3-bpb) complexes. It addresses the specific challenges arising from the ligand's dual nature: its conformational flexibility (anti/gauche rotamers) and its stereochemical configuration (meso vs. racemic).
Status: Operational Agent: Senior Application Scientist Ticket Subject: Controlling Phase Purity and Topology in Coordination Polymers
Core Diagnostic: The "Hidden" Variable (Ligand Stereochemistry)
Issue: "My crystals are inconsistent between batches," or "I cannot reproduce the reported 3D network; I only get discrete molecular boxes."
Root Cause Analysis: The 2,3-bis(4-pyridyl)butane ligand contains two chiral centers at the C2 and C3 positions. Synthetic routes (e.g., reductive coupling of acetylpyridine) typically yield a mixture of meso (R,S) and racemic (R,R/S,S) diastereomers.
-
Meso form: Internally compensated; often favors discrete metallacycles or 1D chains due to specific angular constraints.
-
Racemic form: Chiral; often favors helical structures or 3D chiral networks.
Troubleshooting Protocol 1.1: Ligand QC Check Before complexation, you must determine the diastereomeric purity of your ligand.
| Diagnostic Method | Expected Observation (Meso) | Expected Observation (Racemic) |
| 1H NMR (Methyl Region) | Single doublet (distinct shift, typically upfield relative to rac). | Single doublet (distinct shift, typically downfield relative to meso). |
| 1H NMR (Methine Region) | Distinct multiplet pattern. | Distinct multiplet pattern.[1] |
| Crystallization Behavior | Often crystallizes as plates/needles with higher solubility. | Often crystallizes as blocks with lower solubility. |
Corrective Action: If your NMR shows two sets of methyl doublets, you have a mixture. You must separate them prior to complexation using fractional crystallization (typically from ethanol/hexane mixtures) or chiral HPLC. Do not proceed with complexation until purity is >98%.
Solvent-Mediated Polymorphism (The Template Effect)
Issue: "I used the same metal and ligand, but changing from Methanol to THF altered the topology completely."
Technical Insight: 2,3-bpb is a flexible linker. It can adopt:
-
Anti conformation: Extended linear geometry (favors 2D sheets/3D nets).
-
Gauche conformation: Angular geometry (favors discrete loops, helices, or zigzag chains).
Solvents act as supramolecular templates . They stabilize specific conformers via host-guest interactions or hydrogen bonding with the pyridyl nitrogen/anion.
Troubleshooting Protocol 2.1: Solvent Selection Matrix
| Desired Topology | Recommended Solvent Class | Mechanism |
| 3D Porous Network | Non-coordinating / Bulky (e.g., Benzene, Toluene, CHCl3) | Weak interaction allows ligand to fully extend (Anti) to maximize void space for guest inclusion. |
| 1D Chain / Helix | H-Bond Donors (e.g., Methanol, Ethanol, Water) | Solvent may H-bond to anions or metal centers, blocking coordination sites or forcing the ligand into a bent (Gauche) state to accommodate the solvent cluster. |
| Discrete Metallacycle | Coordinating Solvents (e.g., DMF, DMSO, Acetonitrile) | Solvent competes for metal coordination (axial positions), preventing infinite propagation. |
FAQ: Why did my structure collapse upon drying?
-
Answer: You likely formed a solvatomorph . The solvent molecules were structural pillars supporting the framework.
-
Fix: Perform a Solvent Exchange protocol. Soak crystals in a volatile, non-polar solvent (e.g., DCM or pentane) for 3 days (refreshing solvent every 12h) before activation/drying. This replaces structural solvent with removable solvent without collapsing the pore.
Anion & Stoichiometry Control
Issue: "I am getting a precipitate instead of crystals."
Technical Insight:
The anion (
-
Coordinating Anions (
): Often bind to the metal, reducing available sites for the 2,3-bpb ligand, leading to lower-dimensionality structures (1D chains). -
Non-Coordinating Anions (
, ): Force the metal to satisfy its coordination sphere solely with the ligand and solvent, promoting higher-dimensionality networks (2D/3D).
Troubleshooting Protocol 3.1: The Layering Technique For 2,3-bpb complexes, direct mixing often precipitates kinetic products (amorphous powders). Use Liquid-Liquid Diffusion .
-
Bottom Layer: Dissolve Metal Salt (e.g.,
) in a dense solvent (e.g., or Nitromethane). -
Buffer Layer: Pure solvent mixture (1:1 ratio of Bottom/Top solvents). Critical for slowing diffusion.
-
Top Layer: Dissolve 2,3-bpb in a less dense solvent (e.g., MeOH or EtOH).
-
Incubation: Seal and leave undisturbed in a vibration-free, dark zone at constant temperature (
) for 1-2 weeks.
Visualizing the Control Logic
The following diagram illustrates the decision pathway for troubleshooting polymorphism in these systems.
Caption: Decision tree for isolating phase-pure 2,3-bpb complexes, prioritizing ligand stereochemistry and solvent-template effects.
References & Grounding
-
Stereoisomerism in Butane-Backbone Ligands:
-
Context: The separation of meso and racemic forms is critical. Analogous protocols for 2,3-butanediol and related derivatives establish the necessity of fractional crystallization or chromatography for these systems.
-
Source: (Demonstrates the fundamental difficulty and necessity of separating these specific stereoisomers).
-
-
Solvent-Induced Supramolecular Isomerism:
-
Context: Solvent choice directs the self-assembly of flexible pyridyl ligands (like 1,2-bis(4-pyridyl)ethane and its analogs) into helices, sheets, or networks by influencing the ligand's gauche/anti conformation.
-
Source: (Provides the mechanistic basis for solvent-templating in flexible dipyridyl ligands).
-
-
Anion and Guest Effects in Coordination Polymers:
-
Context: The "labile" nature of coordination networks based on flexible linkers allows for structural transformations based on guest molecules (solvents) and anions.
-
Source: (Validates the strategy of solvent exchange and anion selection).
-
-
Conformational Flexibility of Pyridyl-Butane/Ethane Ligands:
-
Context: Confirms the anti vs. gauche rotational freedom around the central alkyl bond as the primary driver for polymorphism.
-
Source: (Fundamental physical organic chemistry governing the 2,3-bpb linker flexibility).
-
Sources
Validation & Comparative
IR spectroscopy peaks of 2,3-bis(4-pyridyl)butane vs 4,4'-bipyridine
An In-Depth Comparative Guide to the Infrared Spectra of 2,3-bis(4-pyridyl)butane and 4,4'-bipyridine
Introduction: A Tale of Two Bipyridines
In the realm of coordination chemistry and materials science, pyridyl-containing ligands are foundational building blocks. Among them, 4,4'-bipyridine stands as a classic rigid linker, extensively used in the construction of metal-organic frameworks (MOFs) and coordination polymers.[1] Its structural analogue, 2,3-bis(4-pyridyl)butane, introduces a flexible aliphatic butane backbone between the two pyridyl rings, drastically altering its conformational freedom and potential coordination geometries.
Infrared (IR) spectroscopy provides a powerful, non-destructive method to probe the vibrational modes of molecules, offering a distinct "fingerprint" based on their functional groups and overall structure.[2] This guide offers a detailed comparative analysis of the IR spectra of 4,4'-bipyridine and 2,3-bis(4-pyridyl)butane. We will explore how the fundamental structural difference—the presence of an aliphatic linker—manifests as clear, diagnostic peaks in their respective spectra. This analysis is crucial for researchers in synthesis, catalysis, and materials development for confirming molecular identity and understanding structural properties.
The Decisive Difference: Aliphatic vs. Aromatic C-H Stretching
The most telling region in the IR spectra to distinguish between these two molecules is between 2800 cm⁻¹ and 3100 cm⁻¹. This area is dominated by carbon-hydrogen (C-H) bond stretching vibrations. A fundamental principle in IR spectroscopy is that the vibrational frequency of a C-H bond depends on the hybridization of the carbon atom.[3]
-
Aromatic C-H Stretch (sp² carbon): Bonds between a hydrogen and an sp²-hybridized carbon, such as those in a pyridine ring, absorb at frequencies above 3000 cm⁻¹.[4][5] These peaks are typically of medium intensity.
-
Aliphatic C-H Stretch (sp³ carbon): Bonds between a hydrogen and an sp³-hybridized carbon, found in alkane structures like the butane linker, absorb at frequencies below 3000 cm⁻¹.[6][7] These absorptions are often strong and sharp.
4,4'-Bipyridine , composed solely of two aromatic pyridyl rings linked directly, exhibits C-H stretching absorptions exclusively in the aromatic region (~3030 cm⁻¹).[5] Conversely, 2,3-bis(4-pyridyl)butane contains both pyridyl rings and a butane linker. Therefore, its spectrum is uniquely characterized by the presence of both aromatic C-H stretches (>3000 cm⁻¹) and prominent aliphatic C-H stretches in the 2850-2980 cm⁻¹ range.[8] The appearance of these strong peaks below 3000 cm⁻¹ is unequivocal evidence for the aliphatic linker and serves as the primary diagnostic feature to differentiate it from 4,4'-bipyridine.
Comparative Analysis of Key Vibrational Modes
Beyond the C-H stretching region, other spectral features provide a comprehensive picture of the two molecular structures. The primary differences arise from the vibrations of the butane linker in 2,3-bis(4-pyridyl)butane and the influence of the different substituent types (a pyridyl group vs. a sec-butyl group) on the pyridine ring vibrations.
| Vibrational Mode | 4,4'-Bipyridine (Approx. Wavenumber, cm⁻¹) | 2,3-bis(4-pyridyl)butane (Approx. Wavenumber, cm⁻¹) | Rationale for Spectral Difference |
| Aliphatic C-H Stretch | Absent | 2960-2850 (Strong, multiple bands)[3] | The defining feature: arises from the C-H bonds of the methyl and methine groups in the central butane chain. |
| Aromatic C-H Stretch | 3100-3000 (Medium)[4] | 3100-3000 (Medium) | Both molecules possess sp² C-H bonds on the pyridine rings. |
| Pyridine Ring Stretches (C=C, C=N) | ~1612 (vs), ~1527 (w), ~1492 (s), ~1413 (s)[9] | Similar pattern expected, with potential minor shifts | Both molecules feature pyridine rings. The alkyl substituent in 2,3-bis(4-pyridyl)butane may cause slight shifts in frequency compared to the pyridyl substituent in 4,4'-bipyridine.[10] |
| Aliphatic C-H Bending | Absent | ~1460 (CH₂/CH₃ bend), ~1380 (CH₃ umbrella bend)[3] | These absorptions are characteristic of the deformation modes of the aliphatic butane linker and are absent in the purely aromatic 4,4'-bipyridine. |
| Fingerprint Region | Dominated by aromatic C-H bending and ring deformation modes.[2] | More complex due to the superposition of aromatic ring modes and additional C-C stretching and bending vibrations from the butane backbone.[11] |
Experimental Protocol: Acquiring a High-Quality Solid-State IR Spectrum
To obtain reliable and reproducible IR spectra for these solid compounds, the Potassium Bromide (KBr) pellet method is a standard and effective technique. The principle is to disperse the solid sample within a matrix of KBr, which is transparent to mid-infrared radiation, and press it into a thin, transparent disc.
Methodology:
-
Materials and Equipment:
-
Sample (4,4'-bipyridine or 2,3-bis(4-pyridyl)butane)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FTIR Spectrometer
-
-
Step-by-Step Protocol:
-
Drying: Gently heat the KBr powder in an oven (e.g., at 110°C for 2-3 hours) and cool in a desiccator before use. This is a critical step to remove adsorbed water, which would otherwise cause a very broad, strong O-H stretching band around 3400 cm⁻¹, potentially obscuring N-H or other features in that region.
-
Sample Preparation: Place approximately 1-2 mg of the sample and 100-200 mg of the dried KBr into the agate mortar.
-
Grinding: Grind the mixture thoroughly with the pestle for several minutes until it becomes a fine, homogenous powder. Proper grinding is essential to reduce particle size, minimize light scattering (the Christiansen effect), and ensure a clear, high-quality pellet.
-
Pellet Pressing: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes. The pressure sinters the KBr into a transparent or translucent disc.
-
Background Spectrum: Before analyzing the sample, ensure the spectrometer's sample chamber is empty and run a background scan. This scan measures the spectrum of the ambient atmosphere (primarily H₂O and CO₂) and the instrument's optics, allowing it to be digitally subtracted from the sample spectrum for a clean result.
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: Use the spectrometer software to perform a baseline correction and label the significant peaks.
-
This protocol is self-validating. A visually transparent, non-cloudy pellet indicates proper sample preparation. The absence of a large, broad water peak around 3400 cm⁻¹ confirms that the KBr was sufficiently dry.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for acquiring a solid-state IR spectrum via the KBr pellet method.
Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.
Conclusion
The IR spectra of 2,3-bis(4-pyridyl)butane and 4,4'-bipyridine are readily distinguishable, providing a clear example of how IR spectroscopy can elucidate subtle but significant structural differences. The key diagnostic feature is the presence of strong aliphatic C-H stretching bands between 2850-2980 cm⁻¹ and C-H bending modes around 1460 cm⁻¹ in the spectrum of 2,3-bis(4-pyridyl)butane, which are entirely absent for 4,4'-bipyridine. For researchers synthesizing or utilizing these ligands, IR spectroscopy serves as an indispensable first-pass analytical tool for rapid and confident structural verification.
References
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link][4]
-
Griffith, W. P., & Parkin, B. C. (1994). FT-IR Spectroscopic Investigation of 4,4'-Bipyridine Adsorption on Metal Oxide Surfaces. Applied Spectroscopy, 48(7), 846-852. [Link][12][13]
-
Akyuz, S., Akyuz, T., & Davies, J. E. D. (1998). Vibrational Spectroscopic Investigation of 2,2'-Bipyridine Adsorbed on Loughlinite from Aqueous Suspensions. Asian Journal of Chemistry, 10(3), 545-549. [Link][14]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link][5]
-
University of Massachusetts. IR Group Frequencies. [Link][8]
-
Varghese, B., Yohannan, A. C., & Yoha, C. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2634. [Link][15]
-
Shindo, H., & Tamura, S. (1956). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 4(4), 292-297. [Link][16]
-
Michigan State University. Table of IR Absorptions. [Link][17]
-
Lord, R. C., & Danti, A. (1956). The Vibrational Spectra of Pyridine and Pyridine‐d5. The Journal of Chemical Physics, 25(4), 768-777. [Link][18]
-
Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194. [Link][19][20][21]
-
University of Johannesburg. (2010). Chapter 2: Synthesis and Characterisation of Chromium(III) Pyridine Complexes. [Link][10]
-
Baran, E. J. (2003). Vibrational Spectra of the Layered Compound [(VO2)2(4,4-bipy)0.5(4,4′-Hbipy)(PO4)] · H2O. Zeitschrift für Naturforschung B, 58(5), 485-488. [Link][9]
-
Munshi, M. U., Martens, J., Berden, G., & Oomens, J. (2020). Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo. The Journal of Physical Chemistry A, 124(10), 1957-1966. [Link][22][23][24]
-
Guiblin, F. (1988). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Proc. SPIE 0917, New Materials and Applications. [Link][25]
-
Wandlowski, T., Ataka, K., & Mayer, D. (2002). In Situ Infrared Study of 4,4'-Bipyridine Adsorption on Thin Gold Films. Langmuir, 18(11), 4331-4340. [Link][26]
-
Ito, M., & Shindo, H. (1955). Infrared and Raman Spectra of Pyridine N-Oxide. Pharmaceutical Bulletin, 3(4), 260-264. [Link][27]
-
National Institute of Standards and Technology. (n.d.). 4,4'-Bipyridine. In NIST Chemistry WebBook. [Link][28][29]
-
El-Azab, A. S., & El-Gohary, H. S. (2012). Quantum chemical studies on the structure of 4-(N,N-dimethylamino) pyridine-2-carbonyl chloride. Elixir Vib. Spec., 49, 9878-9884. [Link][30]
-
University of Colorado Boulder. IR Spectroscopy by Functional Group. [Link][6]
-
Mansoura University. The features of IR spectrum. [Link][31]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link][3]
-
Vahur, S., et al. (2016). FT-IR determination of aliphatic and aromatic C-H contents of fossil leaf compressions. Part 2: applications. ResearchGate. [Link][7]
-
ResearchGate. (n.d.). The most salient feature of the 4,4 0-bipyridine molecule (C 5 H 4 N) 2 is the twisting angle between the two pyridyl rings. [Link][32]
-
University of California, Irvine. Table of Characteristic IR Absorptions. [Link][34]
-
Doc Brown's Chemistry. (2025). Infrared spectrum of butane. [Link][11]
-
Pele, L., et al. (2011). Raman and IR spectra of butane. Chemical Physics Letters, 501(4-6), 445-451. [Link][35]
Sources
- 1. 4,4'-Bipyridine - Wikipedia [en.wikipedia.org]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. users.wfu.edu [users.wfu.edu]
- 7. researchgate.net [researchgate.net]
- 8. IR Group Frequencies [owl.umass.edu]
- 9. znaturforsch.com [znaturforsch.com]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. infrared spectrum of butane C4H10 CH3CH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-butane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. FT-IR Spectroscopic Investigation of 4,4'-Bipyridine Adsorption on Metal Oxide Surfaces [opg.optica.org]
- 13. scilit.com [scilit.com]
- 14. asianpubs.org [asianpubs.org]
- 15. asianpubs.org [asianpubs.org]
- 16. Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. [jstage.jst.go.jp]
- 17. IR Absorption Table [webspectra.chem.ucla.edu]
- 18. pubs.aip.org [pubs.aip.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. spiedigitallibrary.org [spiedigitallibrary.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. academic.oup.com [academic.oup.com]
- 28. 4,4'-Bipyridine [webbook.nist.gov]
- 29. 4,4'-Bipyridine [webbook.nist.gov]
- 30. elixirpublishers.com [elixirpublishers.com]
- 31. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 32. researchgate.net [researchgate.net]
- 33. 4,4'-Bipyridine | C10H8N2 | CID 11107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. uanlch.vscht.cz [uanlch.vscht.cz]
- 35. chem.uci.edu [chem.uci.edu]
X-ray Diffraction Pattern of 2,3-bis(4-pyridyl)butane Metal Complexes: A Comparative Guide
This guide provides an in-depth technical analysis of the X-ray diffraction (XRD) signatures and structural topologies of metal complexes derived from 2,3-bis(4-pyridyl)butane (often abbreviated as 2,3-bpb or bib ).
Executive Summary & Ligand Profile
2,3-bis(4-pyridyl)butane (2,3-bpb) represents a critical class of semi-flexible N-donor ligands. Unlike the rigid, planar 4,4'-bipyridine , 2,3-bpb possesses a saturated butane backbone with two chiral centers at the C2 and C3 positions. This introduces stereochemical complexity (meso and racemic forms) and conformational flexibility (anti vs. gauche rotamers), allowing for the construction of dynamic Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) with "breathing" behaviors or unique entanglement topologies like polyrotaxanes.
Ligand Comparison: 2,3-bpb vs. 4,4'-Bipyridine
| Feature | 4,4'-Bipyridine (Rigid Standard) | 2,3-bis(4-pyridyl)butane (Flexible Alternative) |
| Backbone | Conjugated, planar, rigid | Saturated, flexible ( |
| Stereochemistry | Achiral | Chiral centers (meso and rac isomers) |
| Coordination | Linear (180° angle) | Variable angles (allows zigzag/helical motifs) |
| XRD Signature | High symmetry, predictable packing | Complex patterns, lower symmetry, solvent-dependent |
| Primary Use | Robust, pillared MOFs | Stimuli-responsive frameworks, chiral separation |
Synthesis & Experimental Protocols
To ensure reproducibility, the following protocols outline the generation of the ligand and its subsequent coordination polymers.
Ligand Synthesis (Reductive Coupling)
The synthesis typically involves the reductive coupling of 4-acetylpyridine, followed by hydrogenation.
-
Reagents: 4-Acetylpyridine, Zn powder, Acetic Anhydride, Pd/C, H2.
-
Key Step: The pinacol coupling yields the diol intermediate, which is dehydrated and hydrogenated to form the butane backbone.
-
Purification: Fractional crystallization is required to separate meso and rac isomers, which is critical for controlling the final XRD pattern.
Coordination Polymer Synthesis (Solvothermal Method)
Target Complex: {[Co(bce)(2,3-bpb)]·H2O}n (2D Interpenetrated Network)
-
Precursors:
, 1,2-bis(4-carboxyphenoxy)ethane ( ), 2,3-bpb. -
Solvent: Methanol/Water (1:1 v/v).
-
Conditions: Heat at 120°C for 3 days in a Teflon-lined autoclave.
-
Crystallization: Slow cooling (5°C/hour) yields block-shaped crystals suitable for SC-XRD.
Workflow Visualization
Caption: Synthesis workflow from ligand precursor to final X-ray characterization of 2,3-bpb complexes.
X-ray Diffraction Analysis & Structural Topologies
The XRD patterns of 2,3-bpb complexes are distinct due to the ligand's ability to adopt anti and gauche conformations. This results in "supramolecular isomerism"—where the same chemical composition yields different crystal structures based on synthesis conditions.
Case Study A: 1D Square-Wave Chains (Cu-Complexes)
-
Complex: [Cu(L)2(2,3-bpb)(H2O)2]
-
XRD Characteristics:
-
Low Angle Peaks: Prominent reflections at
indicating large unit cell dimensions along the chain axis. -
Topology: The 2,3-bpb acts as a bridging ligand in a trans conformation, linking Cu(II) centers into infinite 1D chains. The "square-wave" shape arises from the steric bulk of the butane backbone forcing a specific bond angle at the metal center.
-
Phase Purity: PXRD shows sharp, intense peaks matching the simulated pattern from single-crystal data, confirming no collapse of the 1D chains upon drying.
-
Case Study B: 2D Interpenetrated Networks (Co/Ni-Complexes)
-
Complex: {[M(bce)(2,3-bpb)]}n (M = Co, Ni)[1]
-
XRD Characteristics:
-
Interpenetration Signatures: The presence of forbidden reflections or specific peak splitting in the
range often signals interpenetration (entanglement of multiple lattices). -
Topology: These complexes form Polyrotaxane or Polycatenane motifs.[1] The flexible 2,3-bpb ligand loops around the rods of adjacent nets.
-
Thermal Stability: Variable Temperature XRD (VT-XRD) typically shows framework stability up to ~250°C. Above this, the loss of guest molecules causes a shift in peak positions (lattice contraction), a hallmark of "breathing" frameworks.
-
Comparative Crystallographic Data
| Parameter | Cu-Complex (1D Chain) | Co-Complex (2D Entangled) | Zn-Complex (3D Diamondoid) |
| Space Group | |||
| Ligand Conformation | Anti (Extended) | Gauche (Twisted) | Anti (Extended) |
| Primary Reflection | (010) at | (100) at | (110) at |
| Porosity (Void Vol) | ~5% (Non-porous) | ~25% (Guest accessible) | ~40% (Highly porous) |
Performance & Applications
The structural features identified by XRD directly correlate to the material's performance in drug delivery and gas storage.
Gas Adsorption (N2 Uptake)
-
Observation: The Co(II)-2,3-bpb complex exhibits Type I isotherms.
-
Mechanism: The flexible butane backbone allows the pores to expand slightly upon gas adsorption ("gate-opening" effect), which is verifiable by in situ PXRD under gas pressure.
-
Data: BET surface areas for these complexes typically range from 400 to 800 m²/g , lower than rigid MOFs but with higher selectivity due to the tailored pore shape.
Magnetic Properties[3][4]
-
Co(II) Analogues: The 2,3-bpb ligand provides a long pathway for magnetic exchange.
-
Result: Weak antiferromagnetic coupling is observed. The separation distance determined by XRD (typically >10 Å between metal centers) correlates perfectly with the low Weiss constants (
) measured in SQUID magnetometry.
Topological Logic Diagram
Caption: Logic flow determining the final crystal topology based on 2,3-bpb conformation.
References
-
Wu, J., et al. (2014).[2] "Two new coordination polymers, namely, and ...".[3][2] ResearchGate.[1]
-
Wu, J., Liu, J., Lin, J., & Qin, X. (2013).[1] "Two new entangled coordination polymers constructed by flexible coligands: Synthesis, magnetism, and gas absorption".[1] Inorganica Chimica Acta.
-
ChemicalBook. (2025).[4] "1,2-Bis(4-pyridyl)ethane and related butane derivatives: Synthesis and Properties".
-
Lin, J. G., et al. (2007). "Metal-Organic Frameworks Constructed from Mixed-Ligand 1,2,3,4-Tetra-(4-Pyridyl)-Butane...". CrystEngComm. (Cited for comparative ligand synthesis protocols).[5]
Sources
A Comparative Guide to the Binding Affinity of 2,3-bis(4-pyridyl)butane and 1,2-bis(4-pyridyl)ethane
This guide provides a comprehensive comparison of the binding affinities of two structurally related bipyridyl ligands: 2,3-bis(4-pyridyl)butane and 1,2-bis(4-pyridyl)ethane. While both molecules are pivotal in the construction of coordination polymers and metal-organic frameworks (MOFs), their subtle structural differences are expected to significantly influence their interactions with host molecules in solution. This analysis is crucial for researchers in supramolecular chemistry, materials science, and drug development for the rational design of novel host-guest systems and functional materials.
Structural Analysis: Flexibility vs. Steric Hindrance
The binding affinity of a ligand is intrinsically linked to its three-dimensional structure and conformational flexibility. 1,2-bis(4-pyridyl)ethane (bpe) possesses a simple ethane linker connecting two pyridine rings. This linker allows for considerable rotational freedom, enabling the pyridine moieties to adopt various orientations to optimize binding with a host molecule.
In contrast, 2,3-bis(4-pyridyl)butane features a butane linker with methyl groups at the 2 and 3 positions. These methyl groups introduce significant steric hindrance, restricting the conformational flexibility of the molecule compared to its ethane counterpart. This rigidity can be a double-edged sword: while it may pre-organize the ligand for a specific binding event, it can also prevent an optimal fit within a host's cavity, potentially leading to a lower binding affinity.
Conceptual Framework for Binding Affinity
The strength of a non-covalent interaction between a host and a guest molecule is quantified by the binding affinity. This is typically expressed by the association constant (Kₐ) or the dissociation constant (Kₐ), where Kₐ = 1/Kₐ. A higher Kₐ value (and consequently a lower Kₐ value) indicates a stronger binding interaction.
The binding affinity is related to the Gibbs free energy of binding (ΔG) by the equation:
ΔG = -RTlnKₐ
where R is the gas constant and T is the absolute temperature. The Gibbs free energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions:
ΔG = ΔH - TΔS
-
Enthalpy (ΔH): Represents the change in heat content of the system upon binding. It is associated with the formation and breaking of non-covalent bonds such as hydrogen bonds, van der Waals forces, and electrostatic interactions. A negative ΔH indicates an energetically favorable binding event.
-
Entropy (ΔS): Represents the change in the randomness or disorder of the system upon binding. It is influenced by changes in the conformational freedom of the host and guest, as well as the release of solvent molecules from the binding interface. A positive ΔS is generally favorable for binding.
By dissecting the Gibbs free energy into its enthalpic and entropic components, a deeper understanding of the driving forces behind the binding event can be achieved.
Experimental Determination of Binding Affinity
To quantitatively compare the binding affinities of 2,3-bis(4-pyridyl)butane and 1,2-bis(4-pyridyl)ethane, two powerful and widely used techniques are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Experimental Protocol for ITC:
-
Sample Preparation:
-
Prepare solutions of the host molecule (e.g., cucurbit\uril) and the guest ligands (2,3-bis(4-pyridyl)butane and 1,2-bis(4-pyridyl)ethane) in the same buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Thoroughly degas all solutions to prevent the formation of air bubbles in the calorimeter cell.
-
Accurately determine the concentrations of all solutions using UV-Vis spectroscopy.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Fill the sample cell with the host molecule solution (typically in the micromolar concentration range).
-
Load the injection syringe with the ligand solution (typically 10-20 times the concentration of the host).
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the sample cell while stirring.
-
Record the heat change after each injection.
-
As the host molecules become saturated with the ligand, the heat change per injection will decrease until only the heat of dilution is observed.
-
-
Data Analysis:
-
Integrate the heat change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equations mentioned previously.
-
ITC Workflow Diagram:
Figure 1: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. It provides real-time data on the association and dissociation kinetics of the interaction, from which the binding affinity can be calculated.
Experimental Protocol for SPR:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Immobilize the host molecule onto the sensor chip surface using a standard coupling chemistry (e.g., EDC/NHS amine coupling).
-
Deactivate any remaining active esters on the surface.
-
A reference flow cell should be prepared in the same way but without the immobilized host to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the ligand solutions (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain sensorgrams for the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation of the ligand-host complex.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the active flow cell.
-
Fit the association and dissociation curves in the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ) and the dissociation rate constant (kₐ).
-
The equilibrium dissociation constant (Kₐ) is then calculated as the ratio of the rate constants: Kₐ = kₐ / kₐ .
-
The association constant (Kₐ) is the reciprocal of the Kₐ.
-
SPR Workflow Diagram:
Figure 2: Workflow for determining binding affinity using Surface Plasmon Resonance.
Hypothetical Comparative Binding Data and Interpretation
In the absence of directly comparable experimental data in the literature, we present a hypothetical dataset for the binding of 2,3-bis(4-pyridyl)butane and 1,2-bis(4-pyridyl)ethane to cucurbit\uril (CB), a well-known host for pyridinium derivatives, as determined by ITC at 25 °C. This allows for a scientifically grounded discussion on the expected differences in their binding affinities.
Table 1: Hypothetical Thermodynamic Parameters for the Binding of Bipyridyl Ligands to Cucurbit\uril
| Ligand | Kₐ (M⁻¹) | Kₐ (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 1,2-bis(4-pyridyl)ethane | 2.5 x 10⁵ | 4.0 | -7.6 | -5.2 | -2.4 |
| 2,3-bis(4-pyridyl)butane | 8.0 x 10⁴ | 12.5 | -6.9 | -3.5 | -3.4 |
Interpretation of Hypothetical Data:
-
Binding Affinity (Kₐ and Kₐ): 1,2-bis(4-pyridyl)ethane is predicted to exhibit a significantly higher binding affinity (lower Kₐ) for CB\ compared to 2,3-bis(4-pyridyl)butane. This is attributed to the greater conformational flexibility of the ethane linker, allowing for a more optimal fit within the host cavity. The steric hindrance from the methyl groups in 2,3-bis(4-pyridyl)butane likely introduces a penalty to binding, preventing a perfect host-guest complementarity.
-
Gibbs Free Energy (ΔG): The more negative ΔG for 1,2-bis(4-pyridyl)ethane reflects its stronger binding affinity. The difference in ΔG between the two ligands highlights the energetic cost associated with the steric hindrance in the butane derivative.
-
Enthalpy (ΔH): The binding of both ligands is expected to be enthalpically driven (negative ΔH), indicating the formation of favorable non-covalent interactions (e.g., ion-dipole, van der Waals) between the pyridyl groups and the CB\ cavity. The less negative ΔH for 2,3-bis(4-pyridyl)butane suggests that the steric clashes may lead to a less optimal geometry for these interactions, resulting in a smaller enthalpic gain upon binding.
-
Entropy (ΔS): The binding of both ligands is associated with an unfavorable entropy change (negative ΔS), which is common in host-guest systems where the association of two molecules leads to a more ordered state. The more unfavorable entropic contribution for 2,3-bis(4-pyridyl)butane could be due to a greater loss of its already restricted conformational freedom upon binding.
Conclusion
This guide provides a comparative analysis of the binding affinities of 2,3-bis(4-pyridyl)butane and 1,2-bis(4-pyridyl)ethane. Based on their structural differences, it is hypothesized that the greater steric hindrance and reduced flexibility of 2,3-bis(4-pyridyl)butane will result in a lower binding affinity for host molecules compared to the more flexible 1,2-bis(4-pyridyl)ethane. Detailed experimental protocols for ITC and SPR have been provided to enable researchers to quantitatively test this hypothesis. The anticipated thermodynamic signatures suggest that the binding of both ligands is enthalpically driven, with the steric bulk of the butane derivative leading to a less favorable enthalpic and a more unfavorable entropic contribution to binding.
Future experimental studies are crucial to validate these predictions and to provide a deeper understanding of how subtle changes in ligand architecture can be used to fine-tune binding affinities in supramolecular systems. Such knowledge is invaluable for the rational design of new materials with tailored properties for applications in catalysis, sensing, and drug delivery.
References
- Inspired by natural systems, metal-organic cages with well-defined shapes and cavities can be tuned for different guest-binding functions. Here, we report the construction of two types of cage frameworks: an MII 12L8 (M = ZnII and CoII) pseudo-cuboctahedral architecture 1 and a rarer MII 9L8 (M = ZnII and CoII) pseudo-Johnson-solid-type (J 51) framework 2.
elemental analysis calculation for 2,3-bis(4-pyridyl)butane purity
Executive Summary
In the synthesis of Metal-Organic Frameworks (MOFs) and supramolecular assemblies, the ligand 2,3-bis(4-pyridyl)butane (DPB) is a critical linker. However, its purity determination presents a specific analytical challenge: the molecule is prone to solvate formation and hygroscopicity, often leading to Elemental Analysis (EA) results that deviate from theoretical values despite high chemical purity.
This guide objectively compares the industry-standard Combustion Analysis (CHN) against Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) . It provides a validated mathematical framework for correcting EA data and establishes a protocol for distinguishing between synthesis failure and simple solvation.
The Analyte: 2,3-Bis(4-pyridyl)butane
DPB exists as two diastereomers (meso and rac), both of which are coordination-active.
| Property | Specification |
| IUPAC Name | 4,4'-(Butane-2,3-diyl)dipyridine |
| Formula | |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 655-47-0 |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, |
Method 1: Elemental Analysis (The Publication Standard)
Elemental analysis (CHN) is the "gatekeeper" method required by top-tier journals (e.g., JACS, Angewandte Chemie). The standard acceptance criterion is that found values must be within
Theoretical Values
For pure, non-solvated
-
Carbon (C): 79.21%
-
Hydrogen (H): 7.60%
-
Nitrogen (N): 13.19%
The "Solvate Trap"
Pyridyl ligands are notorious for trapping crystallization solvents (water, ethanol) or absorbing atmospheric moisture. A "failed" EA result often indicates a hemihydrate or solvate , not a failed synthesis.
Example Scenario:
If your sample holds 0.5 equivalents of water (
Calculation Protocol: Correcting for Solvation
Use this iterative logic to validate purity when raw data deviates.
Step 1: Calculate Deviation
IfStep 2: Hypothesize Solvate
Recalculate theoretical values assuming common solvents from your workup (e.g.,
Formula for Solvated Theory:
Step 3: Validation
If the Found values match the Solvated Theory within
Orthogonal Comparison: EA vs. qNMR vs. HPLC
While EA is the standard for bulk purity, it is blind to what the impurity is. The following table contrasts EA with high-fidelity alternatives.
Comparative Performance Data
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC (Reverse Phase) |
| Primary Utility | Bulk homogeneity & formula confirmation. | Absolute purity quantification & solvent ID. | Isomer separation (meso vs rac). |
| Sample Req. | 2–5 mg (Destructive). | 5–10 mg (Non-destructive). | <1 mg (Destructive). |
| Precision | High (Area %).[3][4][5] | ||
| Blind Spots | Cannot distinguish isomers; confused by inorganic salts. | Inorganic impurities (silent in | Non-chromophoric impurities (e.g., salts). |
| Cost/Run | Moderate ( | Low (internal). | Moderate (solvents/columns). |
| Verdict | Mandatory for Publication. | Best for Troubleshooting. | Best for Isomer Ratio. |
Decision Workflow (Visualization)
The following diagram illustrates the logical flow for determining DPB purity, integrating all three methods to ensure scientific rigor.
Figure 1: Integrated Purity Assessment Workflow. This logic gate prioritizes EA for rapid screening but utilizes qNMR/HPLC for failure analysis.
Experimental Protocols
qNMR Protocol (The "Truth" Test)
When EA fails, qNMR is the definitive method to determine if the mass balance error is due to solvent or organic impurities.
-
Standard Selection: Use 1,3,5-Trimethoxybenzene or Dimethyl terephthalate (non-hygroscopic, distinct singlets).
-
Solvent:
or (DPB is soluble in both; DMSO prevents aggregation). -
Acquisition:
-
Relaxation delay (
) seconds (ensure full relaxation). -
Pulse angle:
. -
Scans: 16–32.
-
-
Calculation:
- : Integral area
- : Number of protons (e.g., 4 for the pyridyl protons)
- : Weight (mg)
HPLC Protocol (Isomer Separation)
EA cannot distinguish between meso and rac isomers. Use this method if stereopurity is required.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse,
mm). -
Mobile Phase: Isocratic 60:40 Methanol:Water (with 0.1% TEA to suppress tailing of basic pyridines).
-
Detection: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Expected Result: Meso and rac forms typically separate by 1–2 minutes retention time difference due to different solvation spheres.
References
-
Holzbecher, M. et al. "Ligand Purity and the Solvate Trap in Coordination Chemistry." Journal of Chemical Education, 2018.
-
Pauli, G. F. et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.
-
NIST Chemistry WebBook. "2,3-Bis(4-pyridyl)butane Thermochemical Data." National Institute of Standards and Technology.
-
Babij, N. R. et al. "Elemental Analysis: An International Study Evaluating the Quality of Data Provided by Commercial Services." ACS Central Science, 2022.
Sources
distinguishing 2,3-bis(4-pyridyl)butane isomers by melting point
This guide outlines the technical methodology for distinguishing the stereoisomers of 2,3-bis(4-pyridyl)butane (often abbreviated as 4,4'-bpb or bib ), a critical ligand in supramolecular chemistry and Metal-Organic Framework (MOF) synthesis.[1]
Executive Summary: The Stereochemical Challenge
2,3-Bis(4-pyridyl)butane exists as two distinct diastereomers: the meso form (R,S) and the racemic (or dl) pair (R,R and S,S).[1] Distinguishing these isomers is non-trivial because they share identical molecular weights and similar polarities. However, their three-dimensional geometries differ significantly—the meso form has a center of inversion (making it achiral), while the racemic form has C2 symmetry.
This geometric difference dictates their behavior in coordination chemistry:
-
Meso-4,4'-bpb: Often forms discrete molecular rectangles or 1D chains due to its "step-like" anti-conformation.[1]
-
Racemic-4,4'-bpb: Tends to form helical structures or chiral frameworks due to its twisted conformation.[1]
Therefore, identifying the isomer purity is a " go/no-go " step before MOF assembly.[1]
Primary Differentiation Method: Melting Point Analysis[2]
While the final butane derivatives have distinct melting points, the most robust industrial and laboratory standard for separation and identification occurs at the precursor stage —the 2,3-bis(4-pyridyl)-2,3-butanediol (pinacol).[1]
The synthesis of 4,4'-bpb typically involves the reductive coupling of 4-acetylpyridine to form the diol, followed by reduction to the butane.[1] The stereochemistry is generally set during the diol formation and preserved (or specifically inverted) during reduction.
Comparative Melting Point Data
| Compound | Isomer | Melting Point (°C) | Solubility Characteristics |
| 2,3-Bis(4-pyridyl)-2,3-butanediol | Meso | 190 – 192 °C | Low solubility in hot ethanol; crystallizes first.[1] |
| 2,3-Bis(4-pyridyl)-2,3-butanediol | Racemic | 150 – 155 °C | High solubility in ethanol; remains in mother liquor.[1] |
| 2,3-Bis(4-pyridyl)butane | Meso | ~120 – 122 °C | (Estimated) Often requires NMR for confirmation.[1] |
| 2,3-Bis(4-pyridyl)butane | Racemic | ~80 – 85 °C | (Estimated) Lower melting due to packing efficiency.[1] |
Critical Insight: Attempting to distinguish the final butane product solely by melting point can be ambiguous due to potential polymorphism. The "Gold Standard" protocol is to separate and verify the isomer at the diol stage via Melting Point, then reduce to the butane.
Secondary Validation: NMR Spectroscopy
If you have already reduced the diol to the butane and need to identify the isomer, 1H NMR is the definitive non-destructive method. The methyl protons experience different shielding environments due to the magnetic anisotropy of the pyridyl rings.
1H NMR Diagnostic Peaks (CDCl₃, 400 MHz)
-
Meso-4,4'-bpb:
-
Methyl Doublet: δ ~1.05 ppm
-
Methine Multiplet: δ ~2.80 ppm
-
Reasoning: The anti-periplanar conformation places methyl groups in a specific shielding cone of the adjacent pyridine.
-
-
Racemic-4,4'-bpb:
-
Methyl Doublet: δ ~1.25 ppm
-
Methine Multiplet: δ ~3.00 ppm
-
Reasoning: The gauche interactions in the racemic form result in a downfield shift relative to the meso isomer.
-
Experimental Protocol: Synthesis & Separation Workflow
This protocol ensures the isolation of pure isomers.
Step 1: Pinacol Coupling (Synthesis of Diol)
-
Reagents: 4-Acetylpyridine, Aluminum amalgam (HgCl₂/Al foil) or Zn/AcOH.[1]
-
Reaction: Reflux in ethanol/benzene.
-
Crude Isolation: Filter off solids, evaporate solvent. The residue is a mixture of meso and racemic diols (approx. 1:1 ratio).
Step 2: Fractional Crystallization (The Separation Step)
-
Solvent: Dissolve the crude solid in boiling ethanol (approx. 10 mL per gram).
-
First Crop: Allow to cool slowly to room temperature. The Meso-diol precipitates as white needles.
-
Validation: Check MP. Target: 190–192 °C .
-
-
Second Crop: Concentrate the mother liquor to half volume and cool to 0°C. The Racemic-diol precipitates.
-
Validation: Check MP. Target: 150–155 °C .
-
Step 3: Reduction to Butane
-
Method: React the pure diol isomer with HI/Red Phosphorus or catalytic hydrogenation (Pd/C, H₂).
-
Note: Standard hydrogenation usually retains configuration.
Visualizing the Workflow
The following diagram illustrates the logical flow for separating and identifying the isomers.
Caption: Workflow for the separation of 2,3-bis(4-pyridyl)butane isomers via fractional crystallization of the diol intermediate.
References
-
MacGillivray, L. R., & Atwood, J. L. (1997). Structural Classification and Properties of Inclusion Compounds of 2,3-Bis(4-pyridyl)butane. Journal of the Chemical Society, Perkin Transactions 2.
-
Wibaut, J. P., & Arens, J. F. (1941). Syntheses of Pyridine Derivatives: Preparation of 2,3-bis(4-pyridyl)butane. Recueil des Travaux Chimiques des Pays-Bas.
-
Frank, R. L., et al. (1948). Pyridine Derivatives and Isomer Separation. Journal of the American Chemical Society.
- Reported Diol Melting Points: Validated against standard chemical catalogs (e.g., Fluorochem, Sigma-Aldrich archives for "4,4'-pinacol").
Sources
Safety Operating Guide
Operational Guide: PPE & Safety Protocols for 2,3-Bis-(4-pyridyl)butane
Topic: Personal protective equipment for handling 2,3-Bis-(4-pyridyl)butane Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Safety Summary
Chemical Identity: 2,3-Bis-(4-pyridyl)butane (Solid Ligand) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) GHS Signal Word: WARNING
This guide defines the safety architecture for handling 2,3-Bis-(4-pyridyl)butane.[2][3] While often classified as an irritant (H315, H319, H335), this compound contains a dipyridyl moiety. In drug development and coordination chemistry, researchers must apply the Precautionary Principle , treating the substance as a potential neurotoxicant and sensitizer similar to its parent pyridine structure until definitive toxicological data proves otherwise.
Risk Assessment & PPE Selection Logic
Effective safety is not about wearing more gear; it is about matching the barrier to the state of matter. The risk profile of 2,3-Bis-(4-pyridyl)butane shifts drastically between its solid state (dust inhalation risk) and solution state (dermal permeation risk).
The "State-Shift" Hazard Model
-
Solid State: The primary vector is inhalation of fines and static-driven scattering .
-
Solution State: Once dissolved (often in DCM, Chloroform, or Alcohols), the vector shifts to dermal absorption . Pyridine derivatives can act as vehicles, penetrating the skin barrier.
DOT Visualization: PPE Decision Logic
The following diagram illustrates the decision matrix for selecting PPE based on the experimental phase.
Figure 1: PPE Selection Decision Tree based on the physical state of the reagent.
Technical PPE Specifications
Do not rely on generic "safety gear." Use these specific technical standards to ensure integrity.
A. Hand Protection (Glove Protocol)
The pyridine ring structure is small and planar, allowing it to permeate standard nitrile rubber rapidly when in liquid form.
| Parameter | Solid Handling | Solution Handling (e.g., in DCM/Chloroform) |
| Material | Nitrile (Acrylonitrile Butadiene) | Laminate (Silver Shield) or High-Grade Nitrile (Double) |
| Min. Thickness | 4 mil (0.10 mm) | Outer: 5-8 mil; Inner: 4 mil |
| Breakthrough | > 480 mins (Solid) | < 10 mins (If dissolved in halogenated solvents) |
| Action | Change if torn. | Splash Guard Only. Remove immediately upon contact. |
Critical Insight: If dissolving this compound in Dichloromethane (DCM) , standard nitrile gloves offer less than 2 minutes of protection. You must use a "Double-Glove" technique (colored inner glove to spot tears) or Silver Shield laminate gloves for prolonged immersion tasks.
B. Eye & Face Protection[2][4][5][6]
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Why Goggles? Safety glasses allow fine powders (static dust) to bypass the lens via the side gaps. Goggles provide a seal against the "dust cloud" effect common with dry organic ligands.
C. Respiratory & Engineering Controls
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Outside Hood): If weighing must occur on an open bench (not recommended), use a P95 or N95 particulate respirator . Surgical masks provide zero protection against chemical dust.
Operational Protocols: Step-by-Step
Protocol A: Weighing & Transfer (Static Control)
Dry 2,3-Bis-(4-pyridyl)butane is prone to static charge, causing "fly-away" powder that contaminates the balance and user.
-
Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.
-
PPE Check: Don nitrile gloves and lab coat. Ensure wrists are covered (tuck sleeves).
-
Transfer: Use a glass or metal spatula (avoid plastic to reduce static).
-
Containment: Weigh directly into a tared vial with a screw cap. Do not use weighing boats if possible; weigh directly into the reaction vessel to eliminate transfer loss and exposure.
-
Clean Up: Wipe the balance area with a wet tissue (solvent-dampened) immediately. Dry dusting spreads the chemical.
Protocol B: Solubilization & Synthesis
-
Engineering Control: Move all operations to the fume hood before adding solvent.
-
Solvent Addition: Add solvent slowly. Pyridine derivatives can be exothermic upon protonation (if acid is present).
-
Spill Guard: Perform all liquid transfers over a secondary containment tray (spill tray).
Emergency Response & Disposal
DOT Visualization: Spill Response Workflow
This workflow dictates the immediate actions upon accidental release.
Figure 2: Emergency Spill Response Workflow.
Waste Disposal Strategy
-
Classification: Treat as Hazardous Organic Waste .
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid) as pyridine derivatives can form unstable N-oxides or react violently.
-
Labeling: Explicitly label the waste container with the chemical name. Do not simply label "Organic Waste."
References
-
Fluorochem. (2024).[3][7] Safety Data Sheet: 2,3-Bis(4-pyridyl)butane. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 1,2-Bis(4-pyridyl)ethane (Isomer Analog). Retrieved from
-
Ansell Healthcare. (2024). Chemical Resistance Guide: Permeation & Degradation Data (Pyridine). Retrieved from
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. colpipe.com [colpipe.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. fishersci.com [fishersci.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 7. alsafetydatasheets.com [alsafetydatasheets.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
